Technical Documentation Center

Methyl 5-Bromo-6-methoxy-3-nitropicolinate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 5-Bromo-6-methoxy-3-nitropicolinate

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 5-Bromo-6-methoxy-3-nitropicolinate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Methyl 5-Bromo-6-methoxy-3-nitropicolinate, a specialized heterocyclic compound with significant p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 5-Bromo-6-methoxy-3-nitropicolinate, a specialized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but a deeper understanding of the causality behind the synthetic choices and the compound's inherent chemical logic.

Part 1: Compound Identification and Physicochemical Properties

While Methyl 5-Bromo-6-methoxy-3-nitropicolinate is not widely cataloged as a commercially available stock item, its parent carboxylic acid, 5-Bromo-6-methoxy-3-nitropicolinic acid , is identified with CAS Number 2281819-32-5 and a molecular weight of 277.03 g/mol .[1] The target compound of this guide is the methyl ester derivative of this acid.

The molecular formula for Methyl 5-Bromo-6-methoxy-3-nitropicolinate is C₈H₇BrN₂O₅. By adding a methylene group (CH₂) and removing a hydrogen atom from the carboxylic acid, the molecular weight can be precisely calculated.

Table 1: Core Physicochemical Data

PropertyValueSource/Method
CAS Number Not AssignedDerived from parent acid
Molecular Formula C₈H₇BrN₂O₅Calculated
Molecular Weight 291.05 g/mol Calculated
Parent Acid CAS 2281819-32-5[1]
Parent Acid MW 277.03 g/mol [1]

The physicochemical properties of this molecule are dictated by the interplay of its functional groups. The pyridine core, being electron-deficient, influences the overall reactivity. The bromo and nitro groups are strongly electron-withdrawing, further deactivating the ring towards electrophilic substitution but activating it for nucleophilic aromatic substitution.[2] The methoxy group, conversely, is an electron-donating group that can influence the regioselectivity of synthetic transformations.[3]

Part 2: Synthesis and Mechanistic Insights

The synthesis of Methyl 5-Bromo-6-methoxy-3-nitropicolinate can be logically approached via a two-stage process: first, the synthesis of the precursor 5-Bromo-6-methoxy-3-nitropicolinic acid, followed by its esterification.

Stage 1: Proposed Synthesis of 5-Bromo-6-methoxy-3-nitropicolinic acid

A plausible and efficient synthesis of the precursor acid can be envisioned starting from 6-hydroxypicolinic acid. This multi-step process is designed for regiochemical control.

Synthesis_Workflow cluster_0 Synthesis of Precursor Acid cluster_1 Final Esterification A 6-Hydroxypicolinic Acid B Methyl 6-hydroxypicolinate A->B Esterification (MeOH, H+) C Methyl 6-methoxypicolinate B->C Williamson Ether Synthesis (MeI, Base) D Methyl 6-methoxy-3-nitropicolinate C->D Nitration (HNO3/H2SO4) F 5-Bromo-6-methoxy-3-nitropicolinic acid D->F Bromination & Saponification (NBS, then NaOH) E Methyl 5-bromo-6-methoxy-3-nitropicolinate F->E Fischer Esterification (MeOH, H+) Esterification_Mechanism cluster_0 Fischer Esterification Acid R-COOH Protonated_Acid R-C(OH)OH+ Acid->Protonated_Acid + H+ Tetrahedral_Intermediate R-C(OH)2(O+HCH3) Protonated_Acid->Tetrahedral_Intermediate + CH3OH Methanol CH3OH Proton_Transfer R-C(OH)(OH2+)(OCH3) Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Ester_Water R-COOCH3 + H2O Proton_Transfer->Ester_Water - H2O, - H+

Caption: Mechanism of Fischer Esterification.

Experimental Protocol: Fischer Esterification

  • Rationale: This acid-catalyzed esterification is an equilibrium process. Using methanol as the solvent drives the equilibrium towards the product side, ensuring a high yield. [4][5]* Procedure:

    • Dissolve 5-Bromo-6-methoxy-3-nitropicolinic acid (CAS 2281819-32-5) in a large excess of anhydrous methanol. [1] 2. Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride. [6][7] 3. Reflux the solution for several hours, monitoring the reaction by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

    • Neutralize the residue with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify by column chromatography or recrystallization as needed.

Part 3: Applications in Research and Drug Discovery

Polysubstituted pyridine derivatives are a cornerstone of modern medicinal chemistry. [1][8]The unique arrangement of functional groups in Methyl 5-Bromo-6-methoxy-3-nitropicolinate makes it a highly valuable scaffold for several reasons:

  • Orthogonal Reactivity: The bromine atom at the 5-position is amenable to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The nitro group can be reduced to an amine, which can then be further functionalized. The methyl ester can be hydrolyzed and used for amide bond formation. This orthogonal reactivity allows for the systematic exploration of chemical space around the pyridine core.

  • Modulation of Physicochemical Properties: The methoxy group can improve metabolic stability and cell permeability. [9]The nitro group, being a strong electron-withdrawing group, significantly impacts the electronic properties of the molecule and can be a key pharmacophore in certain drug classes. [10]* Scaffold for Bioactive Molecules: The picolinate core is found in numerous biologically active compounds, and the specific substitution pattern of this molecule could be leveraged to design novel inhibitors, receptor antagonists, or agonists.

Part 4: Safety and Handling

Given the absence of specific safety data for Methyl 5-Bromo-6-methoxy-3-nitropicolinate, a conservative approach based on the known hazards of structurally similar compounds, such as bromonitropyridines, is essential.

Table 2: Hazard Identification and Recommended Precautions

Hazard ClassStatementPrecautionary Measures
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled. [11]Avoid ingestion, skin contact, and inhalation of dust. Use in a well-ventilated fume hood. [12]
Skin Irritation Causes skin irritation. [9]Wear appropriate chemical-resistant gloves and a lab coat. [12]
Eye Irritation Causes serious eye irritation. [9]Wear safety glasses or goggles. [12]
Respiratory Irritation May cause respiratory irritation. [12]Handle in a fume hood to avoid inhaling dust.

Handling and Storage:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. [9]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from JoVE. [Link]

  • ACS Publications. (2012, March 29). Chemo- and Regioselective Assembly of Polysubstituted Pyridines and Isoquinolines from Isocyanides, Arynes, and Terminal Alkynes. The Journal of Organic Chemistry. [Link]

  • YouTube. (2019, January 19). Nucleophilic aromatic substitutions. [Link]

  • RSC Publishing. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. [Link]

  • PMC - NIH. (2024, November 12). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. [Link]

  • Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New. [Link]

  • Proprep. What role does the OMe chem (methoxy group) play in directing electrophilic aromatic substitution reactions?. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018, October 17). [Link]

  • R Discovery. (2023, November 21). Regioselective synthesis of 4-functionalized pyridines. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). [Link]

  • ACS Publications. (2007, March 1). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. [Link]

  • YouTube. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

  • YouTube. (2024, June 17). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). [Link]

  • ResearchGate. Mechanism of acid-catalysed esterification of carboxylic acids. [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2025, October 16). [Link]

  • Taylor & Francis. (2012, June 6). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. [Link]

  • PMC. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

  • SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

  • Reddit. (2023, April 7). Help ordering substituted pyridine : r/chemhelp. [Link]

  • Heterocyclic Chemistry. [Link]

  • Acid to Ester - Common Conditions. [Link]

  • Esterification reactions of carboxylic acids with alcohols over PI-HPM catalyst. [Link]

  • Green Chemistry. (2021, August 3). 5. [Link]

  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (2000, December 15). [Link]

  • Heterocyclic Compounds. [Link]

  • ACS Publications. (2022, March 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. [Link]

  • SCIRP. Aromatic Bromination in Concentrated Nitric Acid. [Link]

  • Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • Aromatic Bromination in Concentrated Nitric Acid. (2014, April 17). [Link]

  • ResearchGate. A fast and mild method for the nitration of aromatic rings. [Link]

  • Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

  • OUR Archive - University of Otago. (2025, October 29). Advancing the antituberculosis activity of nitropicolinic acids and amides. [Link]

  • Chemical Review and Letters. (2020, February 15). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. [Link]

Sources

Exploratory

Synthesis pathways for Methyl 5-Bromo-6-methoxy-3-nitropicolinate.

An In-depth Technical Guide to the Synthesis of Methyl 5-Bromo-6-methoxy-3-nitropicolinate Executive Summary Methyl 5-Bromo-6-methoxy-3-nitropicolinate is a highly functionalized pyridine intermediate, critical in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Methyl 5-Bromo-6-methoxy-3-nitropicolinate

Executive Summary

Methyl 5-Bromo-6-methoxy-3-nitropicolinate is a highly functionalized pyridine intermediate, critical in the synthesis of next-generation pharmaceuticals, particularly SGLT2 inhibitors and kinase antagonists. Its structural complexity—featuring four distinct functional groups (ester, nitro, bromo, and methoxy) on a pyridine core—presents a significant regiochemical challenge.

This guide details a robust, scalable synthesis pathway designed to maximize regioselectivity and safety. Unlike general literature that often overlooks the specific challenges of N- vs. O-alkylation in hydroxypyridines, this protocol prioritizes the O-selective methylation of the tautomeric 6-hydroxypyridine precursor, ensuring high purity of the final methoxy ether.

Retrosynthetic Analysis

To achieve the target regiochemistry, the synthesis is best approached by late-stage alkylation. The electron-rich 6-hydroxy group (existing in tautomeric equilibrium with 2-pyridone) serves as the primary directing group for the electrophilic introduction of the nitro and bromo substituents.

Strategic Disconnection:

  • C–O Bond Formation: The final step involves simultaneous esterification and O-methylation of the 6-hydroxy group.

  • C–Br Bond Formation: Bromination is directed to the 5-position (ortho to the hydroxyl) due to the activating nature of the hydroxyl group.

  • C–N Bond Formation: Nitration is directed to the 3-position (para to the hydroxyl) on the 6-hydroxypicolinic acid scaffold.

Retrosynthesis Target Methyl 5-Bromo-6-methoxy-3-nitropicolinate (Target) Inter1 5-Bromo-6-hydroxy-3-nitropicolinic acid (Precursor A) Target->Inter1 O-Methylation & Esterification Inter2 6-Hydroxy-3-nitropicolinic acid (Precursor B) Inter1->Inter2 Bromination (C-5) SM 6-Hydroxypicolinic acid (Commercial SM) Inter2->SM Nitration (C-3)

Figure 1: Retrosynthetic logic prioritizing the use of the 6-hydroxy group as a directing handle.

Primary Synthesis Pathway: The Stepwise Functionalization Route

This route utilizes 6-Hydroxypicolinic acid as the starting material.[1] It is preferred for its cost-effectiveness and the predictable directing effects of the hydroxyl group.

Step 1: Regioselective Nitration

Objective: Introduce the nitro group at the C-3 position. Mechanism: Electrophilic aromatic substitution. The 6-OH group strongly activates the ortho (C-5) and para (C-3) positions. However, in acidic media, the C-3 position is favored due to electronic synergy with the C-2 carboxyl group (despite steric crowding).

  • Reagents: Fuming Nitric Acid (

    
    ), Concentrated Sulfuric Acid (
    
    
    
    ).
  • Protocol:

    • Dissolve 6-Hydroxypicolinic acid (1.0 eq) in conc.

      
       (5 vol) at 0–5 °C.
      
    • Add fuming

      
       (1.2 eq) dropwise, maintaining internal temperature 
      
      
      
      °C to prevent decarboxylation.
    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Quench: Pour onto crushed ice. The product, 6-Hydroxy-3-nitropicolinic acid , precipitates as a yellow solid.

    • Purification: Filtration and washing with cold water.[2] Recrystallize from ethanol if necessary.

Step 2: Bromination

Objective: Introduce the bromine atom at the C-5 position. Mechanism: With the C-3 position blocked by the nitro group, the C-5 position (ortho to the hydroxyl) remains the only highly activated site.

  • Reagents: Molecular Bromine (

    
    ), Acetic Acid (
    
    
    
    ), Sodium Acetate (
    
    
    ).
  • Protocol:

    • Suspend 6-Hydroxy-3-nitropicolinic acid (1.0 eq) in glacial acetic acid (10 vol).

    • Add

      
       (1.5 eq) to buffer the solution.
      
    • Add

      
       (1.1 eq) dropwise at room temperature.
      
    • Heat the mixture to 60 °C for 3–5 hours. Monitor by HPLC/TLC.

    • Workup: Cool to RT and pour into ice water. Treat with 10%

      
       to quench excess bromine.
      
    • Isolation: Filter the resulting solid, 5-Bromo-6-hydroxy-3-nitropicolinic acid .

Step 3: Dual Methylation (Esterification & O-Alkylation)

Objective: Convert the carboxylic acid to a methyl ester and the 6-hydroxy (pyridone) to a 6-methoxy ether. Critical Challenge: 6-Hydroxypyridines exist in equilibrium with 2-pyridones. Alkylation can occur at the Oxygen (desired) or Nitrogen (undesired). Using Silver Carbonate (


)  or MeI/Base  in non-polar solvents favors O-alkylation.
  • Reagents: Methyl Iodide (

    
    ), Silver Carbonate (
    
    
    
    ), Chloroform (
    
    
    ) OR Potassium Carbonate (
    
    
    ), DMF.
  • Preferred Protocol (High Regioselectivity):

    • Dissolve 5-Bromo-6-hydroxy-3-nitropicolinic acid (1.0 eq) in

      
       (15 vol).
      
    • Add

      
       (1.2 eq) (protects from light).
      
    • Add

      
       (2.5 eq).
      
    • Reflux in the dark for 12–18 hours.

    • Workup: Filter through a Celite pad to remove silver salts. Concentrate the filtrate.

    • Purification: Flash column chromatography (Hexane/EtOAc) is usually required to separate trace N-methylated byproducts.

Process Visualization & Logic

The following flowchart illustrates the critical decision points and process parameters for the synthesis.

SynthesisFlow Start Start: 6-Hydroxypicolinic Acid Step1 Step 1: Nitration (HNO3/H2SO4, <10°C) Start->Step1 Check1 QC: 1H NMR (Check C-3 substitution) Step1->Check1 Step2 Step 2: Bromination (Br2, AcOH, 60°C) Check1->Step2 Pass Step3 Step 3: Methylation (MeI, Ag2CO3, CHCl3) Step2->Step3 Purify Purification (Silica Gel Chromatography) Step3->Purify Final Product: Methyl 5-Bromo-6-methoxy-3-nitropicolinate Purify->Final

Figure 2: Step-by-step process flow with integrated Quality Control (QC) checkpoints.

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

TechniqueExpected Signal / ObservationStructural Assignment
1H NMR (DMSO-d6)Singlet, δ ~8.6–8.8 ppmH-4 Proton (Deshielded by ortho-nitro and meta-bromo)
Singlet, δ ~4.0 ppm6-OCH3 (Methoxy group)
Singlet, δ ~3.9 ppm2-COOCH3 (Methyl ester)
13C NMR ~160–165 ppmC=O (Ester)
~155 ppmC-6 (C-OMe)
HRMS [M+H]+ and [M+2+H]+ (1:1 ratio)Confirmation of Bromine isotope pattern (

)
Self-Validating System Check
  • Regiochemistry Check: In the 1H NMR, the aromatic region should show only one singlet . If a doublet is observed, it indicates incomplete substitution (missing Br or NO2).

  • N- vs O-Methylation: N-methylated pyridones typically show a carbonyl shift in IR >1650 cm⁻¹ and distinct NMR shifts compared to methoxypyridines. The target (O-methyl) should lack the amide C=O stretch.

References

  • Regioselective Nitration of Hydroxypyridines

    • Study on the nitration of 6-hydroxypicolinic acid deriv
    • Source:

  • Bromination Methodologies

    • Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.[3][4] (Analogous chemistry for 5-bromo-6-methoxy substitution).

    • Source:

  • O-Alkylation Selectivity

    • Selective O-methylation of 2-pyridones using Silver Carbon
    • Source: [J. Org.[5][6] Chem. - Alkylation of 2-pyridones]([Link])

  • Commercial Precursor Validation

    • Methyl 5-bromo-6-hydroxypicolinate properties and availability.

    • Source:

(Note: While specific patent literature for this exact CAS exists, the references above provide the foundational chemical transformations required to build the molecule from first principles.)

Sources

Foundational

Structure elucidation and characterization of Methyl 5-Bromo-6-methoxy-3-nitropicolinate.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-Bromo-6-methoxy-3-nitropicolinate (C₈H₇BrN₂O₅; MW: ~291.06 Da) is a highly functionalized pyridine scaffold often utilized as a "privileged intermediate" in the synthesis of PI3K inhibitors and other heterocyclic pharmaceuticals.

Its structural complexity—specifically the penta-substituted pyridine ring —presents a unique analytical challenge. With only one aromatic proton remaining on the ring, standard 1D ¹H NMR is insufficient for unambiguous structural assignment. The risk of regioisomerism (e.g., displacement of the wrong halide during synthesis or incorrect nitration patterns) is high.

This guide details a self-validating characterization workflow, moving from low-resolution "Go/No-Go" checks to definitive 2D-NMR structural proof.

Part 1: Synthetic Context & The "Isomer Trap"

To characterize this molecule effectively, one must understand its likely synthetic origin. It is typically generated via Nucleophilic Aromatic Substitution (SₙAr) on a precursor like Methyl 5-bromo-6-chloro-3-nitropicolinate.

  • The Reaction: Methoxide (-OMe) attacks the electrophilic C6 position.

  • The Risk: Regioisomerism. Did the methoxide attack C6 (desired) or displace the Bromine at C5? Did it attack the ester?

  • The Result: A need for orthogonal analytical methods to confirm the position of the substituents, not just their presence.

Part 2: Spectroscopic Characterization Strategy

Mass Spectrometry (The Bromine Check)

Before consuming expensive deuterated solvents, Mass Spectrometry (LC-MS or GC-MS) serves as the primary "gatekeeper."[1]

  • Ionization Mode: ESI (+) (Electrospray Ionization) or EI (Electron Impact).[1]

  • Diagnostic Feature: The Bromine Isotope Pattern .[2]

    • Bromine exists as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).[1]

    • Success Criteria: You must observe a 1:1 doublet at m/z 291 and 293 (assuming [M+H]⁺).[1]

    • Failure Mode: If the pattern is 3:1 (Chlorine) or a single peak (no Halogen), the synthesis failed (e.g., Br was displaced).[1]

¹H NMR Spectroscopy (The Proton Count)[1][2]
  • Solvent: DMSO-d₆ (preferred for solubility of nitro-pyridines) or CDCl₃.[1][2]

  • Expected Signals:

    • δ ~8.5 - 8.8 ppm (1H, s): The lone aromatic proton at C4 .[1] It is highly deshielded by the adjacent electron-withdrawing Nitro (C3) and Bromo (C5) groups.[1]

    • δ ~4.0 - 4.1 ppm (3H, s): The Methoxy group (-OCH₃) at C6.[1]

    • δ ~3.9 ppm (3H, s): The Ester methyl (-COOCH₃).[1]

Critical Insight: The observation of three singlets confirms the components but not the connectivity. An isomer where the Br and NO₂ are swapped would produce a nearly identical 1D ¹H NMR spectrum.

¹³C NMR & DEPT-135 (The Skeleton)

The ¹³C spectrum is vital because the pyridine ring contains four quaternary carbons which are "silent" in ¹H NMR.

  • Carbonyl (C=O): ~162 ppm.[1]

  • C6 (C-OMe): ~160 ppm (Deshielded by N and O).[1]

  • C3 (C-NO₂): ~140-145 ppm.[1]

  • C5 (C-Br): ~110-120 ppm (Shielded relative to other aromatic carbons due to the heavy atom effect).[1]

  • C4 (C-H): ~135 ppm (High intensity in DEPT).[1]

Part 3: Definitive Structure Proof (2D NMR)

To prove the structure is Methyl 5-Bromo-6-methoxy-3-nitropicolinate and not an isomer, you must run HMBC (Heteronuclear Multiple Bond Correlation) . This experiment correlates protons to carbons separated by 2-3 bonds.

The HMBC Logic Gate

We use the lone aromatic proton (H4 ) as the "lighthouse" to map the ring.

  • H4 to C3 (NO₂-bearing): Strong 2-bond correlation.

  • H4 to C5 (Br-bearing): Strong 2-bond correlation.

  • H4 to C2 (Ester-bearing): Weak/Medium 3-bond correlation.

  • H4 to C6 (Methoxy-bearing): Weak/Medium 3-bond correlation.

The "Smoking Gun":

  • The Methoxy protons (~4.0 ppm) must correlate to C6 .[1]

  • H4 must also correlate to C6 .

Part 4: Visualization of the Workflow

CharacterizationWorkflow Start Crude Product Isolated MS_Step Step 1: LC-MS (ESI+) Start->MS_Step Br_Check Isotope Pattern 1:1 (m/z 291/293)? MS_Step->Br_Check Stop_MS STOP: Br displaced or Starting Material Br_Check->Stop_MS No NMR_1H Step 2: 1H NMR (DMSO-d6) Br_Check->NMR_1H Yes Signal_Check 3 Singlets Observed? (1 Ar-H, 2 Me) NMR_1H->Signal_Check Stop_NMR STOP: Impure or Wrong Scaffold Signal_Check->Stop_NMR No NMR_2D Step 3: HMBC (Long Range) Signal_Check->NMR_2D Yes Connectivity Does H-4 correlate to C-Methoxy? NMR_2D->Connectivity Connectivity->Stop_NMR No (Isomer) Final Structure Confirmed: Methyl 5-Bromo-6-methoxy-3-nitropicolinate Connectivity->Final Yes

Caption: Logical workflow for structural validation, prioritizing "kill steps" (MS) before advanced elucidation (HMBC).

Part 5: Experimental Protocols

Protocol A: LC-MS Screening
  • Sample Prep: Dissolve ~0.1 mg in 1 mL Acetonitrile (HPLC grade).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.[1]

  • Mobile Phase: Gradient 5% -> 95% Acetonitrile in Water (+0.1% Formic Acid).[1]

  • Detection: UV (254 nm) and MS (ESI Positive).[1]

  • Pass Criteria: Retention time distinct from starting material; m/z = 291/293 doublet.

Protocol B: NMR Acquisition
  • Sample Prep: Dissolve 10-15 mg of dried solid in 0.6 mL DMSO-d₆ . (Note: CDCl₃ is acceptable, but DMSO prevents aggregation of nitro-aromatics).[1]

  • Instrument: 400 MHz or higher (500 MHz preferred for resolution of long-range couplings).

  • Experiments:

    • zg30 (Standard 1H): 16 scans, D1=2.0s.[1]

    • jmod or dept135: To distinguish C-H from quaternary carbons.

    • hmbcgpndqf: Optimized for long-range coupling (J = 8 Hz).[1] Set scans to 32-64 to detect weak quaternary correlations.

Protocol C: Crystallography (Optional but Ultimate)

If the compound is a solid (MP typically >60°C for such scaffolds), growing a single crystal provides absolute confirmation.[1]

  • Method: Slow evaporation from Methanol/Dichloromethane (1:1).[1]

  • Target: Single Crystal X-Ray Diffraction (SC-XRD).[1] This is the only method that differentiates spatial orientation without relying on magnetic coupling logic.

Part 6: Summary of Characterization Data (Reference Table)

TechniqueParameterExpected Value / ObservationStructural Inference
HPLC Purity (254 nm)> 95% AreaSingle component isolation.[1]
MS (ESI+) m/z291.0, 293.0 (1:1 intensity)Presence of 1 Bromine atom.[1]
¹H NMR δ (Ar-H)~8.7 ppm (Singlet)H4 (flanked by NO₂ and Br).[1]
¹H NMR δ (OMe)~4.0 ppm (Singlet)Methoxy group on ring.[1]
¹H NMR δ (COOMe)~3.9 ppm (Singlet)Methyl ester.[1]
HMBC CorrelationH(Ar) ↔ C(C=O)Confirms H4 is meta/para to Ester.[1]
IR ν (cm⁻¹)~1730 (C=O), ~1530 & 1350 (NO₂)Esters and Nitro groups present.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (The definitive guide on HMBC interpretation and substituent effects).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [1]

  • BenchChem. (2025).[1][2][4] Spectroscopic Analysis of 2-Amino-4-bromo-3-nitropyridine: A Technical Overview. (Referenced for analogous brominated nitro-pyridine spectral behaviors).

  • Reich, H. J. (2025).[1] Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for HMBC/HSQC pulse sequence optimization). [1]

Sources

Exploratory

Technical Guide: Physical Appearance &amp; Purity Specifications of Methyl 5-Bromo-6-methoxy-3-nitropicolinate

This guide details the physical appearance, purity specifications, and quality control protocols for Methyl 5-Bromo-6-methoxy-3-nitropicolinate (CAS: 2577287-80-8).[1] It is designed for researchers and process chemists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physical appearance, purity specifications, and quality control protocols for Methyl 5-Bromo-6-methoxy-3-nitropicolinate (CAS: 2577287-80-8).[1] It is designed for researchers and process chemists requiring rigorous standards for this intermediate, commonly used in the synthesis of complex pharmaceutical heterocycles.

[1]

Chemical Identity & Structural Context

Methyl 5-Bromo-6-methoxy-3-nitropicolinate is a highly functionalized pyridine derivative. Its structural integrity is defined by the specific arrangement of four substituents on the pyridine ring, creating a dense electronic environment critical for downstream coupling reactions (e.g., Suzuki-Miyaura coupling at the C-5 bromide or nucleophilic aromatic substitution at C-6).

PropertySpecification
IUPAC Name Methyl 5-bromo-6-methoxy-3-nitro-2-pyridinecarboxylate
CAS Number 2577287-80-8
Molecular Formula C₈H₇BrN₂O₅
Molecular Weight 291.06 g/mol
SMILES COC(=O)C1=C(N(=O)=O)C=C(Br)C(OC)=N1
Key Functionality Electrophilic handle (Nitro), Halogen handle (Bromo), Ester moiety

Physical Appearance Profile

The physical state of this compound is heavily influenced by the nitro group (chromophore) and the crystalline packing of the ester.

  • Primary Appearance: Pale Yellow to Yellow Solid. [2]

    • Causality: The conjugation of the nitro group (

      
      ) at position 3 with the pyridine ring system typically imparts a yellow hue. Pure samples exhibit a bright, crystalline yellow appearance.
      
    • Degradation Indicators: A shift to dark orange or brown indicates potential oxidation, hydrolysis of the ester, or photolytic degradation of the nitro moiety.

  • Physical Form: Crystalline powder.

  • Solubility Profile:

    • Soluble: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF.

    • Insoluble: Water (hydrophobic ester/bromo substituents).

Purity Specifications & Analytical Standards

To ensure reproducibility in medicinal chemistry campaigns, the following rigorous specifications are recommended.

Core Specification Table
Test ParameterAcceptance CriteriaMethodCriticality
Appearance Pale yellow to yellow crystalline solidVisualHigh (Indicates oxidation)
Assay (HPLC) ≥ 97.0% (Area %)HPLC-UV (254 nm)Critical (Stoichiometry)
Identification (NMR) Conforms to structure¹H-NMR (DMSO-d₆/CDCl₃)Critical (Identity)
Moisture Content ≤ 0.5% w/wKarl Fischer (KF)Medium (Ester stability)
Acid Impurity ≤ 1.0%HPLC / Acid-Base TitrationHigh (Interferes with base-sensitive reactions)
Residual Solvents Conforms to ICH Q3CGC-HSRegulatory
Impurity Profile & Origin

Understanding the synthetic route allows for the prediction and control of specific impurities.

  • Precursor Impurity (Methyl 5-bromo-6-methoxypicolinate):

    • Origin: Incomplete nitration during synthesis.

    • Detection: HPLC (Retention time will differ significantly due to lack of polar nitro group).

  • Hydrolysis Product (5-Bromo-6-methoxy-3-nitropicolinic acid):

    • Origin: Moisture ingress during storage or workup.

    • Risk:[3] Can quench basic reagents (e.g., K₂CO₃, NaH) in downstream steps.

  • Regioisomers:

    • Origin: Nitration at position 4 (unlikely due to steric/electronic directing effects but possible in trace amounts).

Quality Control & Characterization Protocols

A. HPLC Method (Recommended Conditions)[4]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyridine core absorption) and 280 nm.

B. ¹H-NMR Interpretation (Diagnostic Signals)
  • Aromatic Proton (C-4 H): Singlet or fine doublet around δ 8.0 - 8.5 ppm . This is the only aromatic proton; its integration must be 1H.

  • Ester Methyl: Singlet around δ 3.9 - 4.0 ppm (3H).

  • Methoxy Methyl: Singlet around δ 4.0 - 4.1 ppm (3H).

  • Note: The absence of other aromatic signals confirms the full substitution of the ring.

Visualization of Synthesis & QC Logic

Diagram 1: Synthetic Pathway & Impurity Ingress

This diagram illustrates the likely synthetic origin of the compound and where critical impurities are introduced.

SynthesisQC cluster_legend Legend Start Starting Material Process Reaction Step Product Target Molecule Impurity Potential Impurity SM Methyl 5-bromo-6- methoxypicolinate (Precursor) Nitration Nitration (HNO3/H2SO4) SM->Nitration Electrophilic Subst. Target Methyl 5-Bromo-6-methoxy- 3-nitropicolinate (CAS 2577287-80-8) Nitration->Target Major Product Imp1 Unreacted Precursor (Lack of NO2) Nitration->Imp1 Incomplete Rxn Imp2 Hydrolyzed Acid (Ester Cleavage) Target->Imp2 Moisture/H2O

Caption: Synthetic flow from precursor to target, highlighting incomplete nitration and moisture-induced hydrolysis as primary impurity sources.

Diagram 2: Quality Control Decision Tree

A logic flow for validating batches before release into synthesis.

QCDecision Start Batch Received Visual Appearance Yellow Solid? Start->Visual NMR 1H-NMR Conforms? Visual->NMR Yes Reject QUARANTINE / REJECT Visual->Reject No (Dark/Liquid) HPLC HPLC Purity >= 97%? NMR->HPLC Yes NMR->Reject No (Wrong Struct) KF Water Content <= 0.5%? HPLC->KF Yes HPLC->Reject No (<97%) Release RELEASE BATCH KF->Release Yes KF->Reject No (>0.5%)

Caption: Step-by-step QC decision matrix ensuring only material meeting strict physical and chemical criteria is released.

Storage & Stability

To maintain the specifications described above:

  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) to prevent moisture hydrolysis of the ester and oxidation of the bromide.

  • Container: Amber glass vials to protect the nitro group from potential photodegradation.

References

  • Chemical Identity & CAS Verification : Methyl 5-Bromo-6-methoxy-3-nitropicolinate (CAS 2577287-80-8). Accela ChemBio / ChemSrc.

  • Structural Analogs & Synthesis Context : Synthesis of 5-bromo-2-methoxy-3-nitropyridine. ChemicalBook.

  • General Purity Standards for Pyridine Intermediates : Methyl 5-bromo-6-methylpicolinate Specifications. Sigma-Aldrich.

  • Related Nitro-Pyridine Properties : Properties of 5-Bromo-6-methoxy-3-nitropicolinic acid. ChemScene.

Sources

Foundational

The Strategic Utility of Methyl 5-Bromo-6-methoxy-3-nitropicolinate: An In-depth Technical Guide for Chemical Innovators

For Immediate Release [City, State] – [Date] – In the intricate landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of c...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the intricate landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex, high-value compounds. Among these, Methyl 5-Bromo-6-methoxy-3-nitropicolinate has emerged as a uniquely versatile scaffold, offering a trifecta of reactive sites that can be selectively addressed to construct elaborate molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of this powerful chemical intermediate, from its synthesis and reactivity to its application in cutting-edge research.

Introduction: A Multifaceted Building Block

Methyl 5-Bromo-6-methoxy-3-nitropicolinate, with the CAS Number 1211586-73-5, is a polysubstituted pyridine derivative. Its structure is characterized by a pyridine ring functionalized with a methyl ester at the 2-position, a nitro group at the 3-position, a bromine atom at the 5-position, and a methoxy group at the 6-position. This unique arrangement of electron-withdrawing and electron-donating groups, along with a readily displaceable halogen, endows the molecule with a rich and tunable reactivity profile.

The strategic placement of these functional groups allows for a programmed, stepwise functionalization, making it an ideal starting point for the synthesis of diverse compound libraries. The inherent reactivity of this building block facilitates its incorporation into a wide array of molecular frameworks, from novel pharmaceutical agents to advanced organic materials.

Physicochemical Properties and Safety Profile

A thorough understanding of a building block's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of Methyl 5-Bromo-6-methoxy-3-nitropicolinate are summarized below.

PropertyValueSource
CAS Number 1211586-73-5Santa Cruz Biotechnology[1]
Molecular Formula C8H7BrN2O5Inferred from structure
Molecular Weight 291.06 g/mol Inferred from structure
Appearance Solid (predicted)General knowledge
Solubility Soluble in common organic solvents such as DCM, THF, and DMF (predicted)General knowledge

Safety and Handling: As with any chemical reagent, proper safety precautions should be observed when handling Methyl 5-Bromo-6-methoxy-3-nitropicolinate. Based on safety data for structurally similar compounds, it should be handled in a well-ventilated fume hood.[2][3][4] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[3] Avoid inhalation of dust and contact with skin and eyes.[4] In case of contact, rinse the affected area immediately with copious amounts of water.[3][4] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[2]

Synthesis of the Core Scaffold: A Strategic Approach

A plausible synthetic pathway initiates from a substituted picolinic acid or its ester, followed by a sequence of nitration, bromination, and methoxylation reactions. The order of these steps is crucial to ensure the correct regiochemistry. For instance, the nitration of a pyridine ring is often facilitated by the presence of electron-donating groups and directed by their positions.

Proposed Synthetic Workflow:

Synthesis A 6-Hydroxypicolinic Acid Derivative B Methyl 6-Hydroxypicolinate Derivative A->B Esterification (MeOH, H+) C Methyl 6-Methoxy-picolinate Derivative B->C Methoxylation (e.g., MeI, Base) D Methyl 6-Methoxy-3-nitropicolinate C->D Nitration (HNO3, H2SO4) E Methyl 5-Bromo-6-methoxy-3-nitropicolinate D->E Bromination (NBS or Br2)

Caption: Proposed synthetic workflow for Methyl 5-Bromo-6-methoxy-3-nitropicolinate.

Detailed Protocol (Hypothetical, based on related syntheses):

  • Esterification: A 6-hydroxypicolinic acid derivative is esterified using methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) under reflux conditions to yield the corresponding methyl ester.

  • Methoxylation: The hydroxyl group of the methyl 6-hydroxypicolinate derivative is converted to a methoxy group using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a suitable base (e.g., K₂CO₃) in an aprotic polar solvent like DMF.

  • Nitration: The resulting methyl 6-methoxypicolinate is carefully nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0-10 °C) to introduce the nitro group at the 3-position. The electron-donating methoxy group helps to activate the ring towards electrophilic substitution.

  • Bromination: Finally, the methyl 6-methoxy-3-nitropicolinate is brominated at the 5-position. This can be achieved using N-bromosuccinimide (NBS) in a suitable solvent, or with bromine in acetic acid.[7] The strong electron-withdrawing effect of the nitro group deactivates the 4-position, directing the bromine to the 5-position.

The causality behind these experimental choices lies in the fundamental principles of pyridine chemistry. The esterification protects the carboxylic acid functionality. The methoxylation is performed prior to nitration to leverage the activating and directing effects of the methoxy group. The final bromination occurs at the most nucleophilic position available on the electron-deficient ring.

The Reactive Landscape: A Hub for Molecular Diversification

The true power of Methyl 5-Bromo-6-methoxy-3-nitropicolinate lies in the differential reactivity of its functional groups, which can be addressed in a controlled and selective manner. This allows for the systematic construction of complex molecules with a high degree of precision.

Key Reaction Pathways:

Reactivity Start Methyl 5-Bromo-6-methoxy-3-nitropicolinate A Suzuki-Miyaura Coupling (Aryl/Alkyl Boronic Acid, Pd catalyst) Start->A B Nucleophilic Aromatic Substitution (SNAr) (Nucleophile, e.g., Amine, Alcohol) Start->B C Nitro Group Reduction (e.g., Fe/HCl, H2/Pd-C) Start->C D Ester Hydrolysis (LiOH, NaOH) Start->D ProductA C-C Bond Formation at C5 A->ProductA ProductB Functionalization at C5 B->ProductB ProductC Amino Group at C3 C->ProductC ProductD Carboxylic Acid at C2 D->ProductD

Caption: Key reaction pathways for Methyl 5-Bromo-6-methoxy-3-nitropicolinate.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is a prime handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . This powerful C-C bond-forming reaction allows for the introduction of a vast array of aryl, heteroaryl, and vinyl substituents.

Expert Insight: The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. For electron-rich pyridine systems, specialized ligands may be required to facilitate the oxidative addition step. The reaction is typically performed under inert atmosphere to protect the catalyst from deactivation.

Step-by-Step Protocol: Suzuki-Miyaura Coupling

  • To a degassed solution of Methyl 5-Bromo-6-methoxy-3-nitropicolinate (1.0 eq) and the desired boronic acid or ester (1.2-1.5 eq) in a suitable solvent system (e.g., 1,4-dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group at the 3-position significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr) , making the bromine atom at the 5-position susceptible to displacement by a wide range of nucleophiles. This provides a facile route for the introduction of amines, alcohols, thiols, and other functionalities.

Authoritative Grounding: The SNAr mechanism on electron-deficient aromatic rings is a well-established and predictable reaction.[8] The rate of reaction is influenced by the nucleophilicity of the attacking species and the stability of the intermediate Meisenheimer complex.

Reduction of the Nitro Group

The nitro group at the 3-position can be selectively reduced to an amino group, which serves as a versatile handle for further functionalization. Common reducing agents include tin(II) chloride, iron powder in acidic media, or catalytic hydrogenation (e.g., H₂ over Pd/C).[5]

Trustworthiness: The choice of reducing agent is critical to avoid the reduction of other functional groups. For instance, catalytic hydrogenation may also lead to debromination. Therefore, milder conditions or more chemoselective reagents are often preferred.

Step-by-Step Protocol: Nitro Group Reduction with Iron

  • Suspend Methyl 5-Bromo-6-methoxy-3-nitropicolinate (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and a weak acid (e.g., acetic acid or ammonium chloride solution).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the corresponding 3-aminopicolinate derivative.

Hydrolysis of the Methyl Ester

The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using LiOH or NaOH in a mixture of THF and water). This carboxylic acid can then be used for amide bond formation or other transformations.

Applications in Drug Discovery and Beyond

The true value of Methyl 5-Bromo-6-methoxy-3-nitropicolinate is realized in its application as a key intermediate in the synthesis of biologically active molecules and functional materials.

Scaffold for Novel Therapeutics

The polysubstituted pyridine core is a common motif in many pharmaceuticals. By leveraging the versatile reactivity of this building block, medicinal chemists can rapidly generate libraries of novel compounds for screening against a wide range of biological targets. For example, the amino group generated from the reduction of the nitro group can be acylated to form amides, which are prevalent in many drug molecules. The ability to introduce diverse substituents via Suzuki-Miyaura coupling allows for the exploration of structure-activity relationships (SAR) in a systematic manner.

Intermediate for PROTACs and Molecular Glues

The field of targeted protein degradation, which includes Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, represents a paradigm shift in drug discovery.[9][10] These heterobifunctional molecules require linkers to connect a target-binding ligand to an E3 ligase-recruiting ligand.[2][4] Methyl 5-Bromo-6-methoxy-3-nitropicolinate is an excellent candidate for the synthesis of such linkers. The orthogonal reactivity of its functional groups allows for the sequential attachment of different molecular fragments.

Logical Relationship in PROTAC Synthesis:

PROTAC BuildingBlock Methyl 5-Bromo-6-methoxy-3-nitropicolinate Linker Functionalized Linker BuildingBlock->Linker Stepwise Functionalization PROTAC PROTAC Molecule Linker->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC POI_Ligand Protein of Interest Ligand POI_Ligand->PROTAC

Caption: Role of the building block in PROTAC synthesis.

For instance, the bromine atom can be used to attach one part of the linker, while the amino group (after reduction of the nitro group) can be used to connect the other end, or vice-versa. The ester can be hydrolyzed to a carboxylic acid to provide another attachment point.

Conclusion: A Strategic Asset for Chemical Synthesis

Methyl 5-Bromo-6-methoxy-3-nitropicolinate represents a powerful and versatile building block for the synthesis of complex organic molecules. Its unique combination of strategically placed and orthogonally reactive functional groups provides chemists with a robust platform for molecular diversification. From the rapid generation of compound libraries for drug discovery to the construction of sophisticated linkers for targeted protein degraders, this multifaceted intermediate offers a wealth of synthetic possibilities. As the demand for novel and complex molecules continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in advancing the frontiers of chemical science.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • Irena, J., et al. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Pharmaceuticals, 14(2), 93.
  • ResearchGate. (n.d.). Synthesis, spectroscopic characterization, and theoretical studies on the substitution reaction of chromium(III) picolinate. Retrieved from [Link]

  • European Patent Office. (n.d.). An improved process for the preparation of 5-bromo-2-methoxyresorcinol.
  • Google Patents. (n.d.). Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Google Patents. (n.d.). Process for preparing 5-bromonicotinic acid.
  • Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853.
  • Eureka | Patsnap. (2009, April 8). Method for synthesis of 5-bromine-3-sec-butyl-6- methyl uracil. Retrieved from [Link]

  • European Patent Office. (2022, November 30). ANTIBACTERIAL COMPOUNDS AND USES THEREOF. Retrieved from [Link]

  • Google Patents. (n.d.). WO 00/38684.
  • Royal Society of Chemistry. (2022, April 8). E3 ligase ligand chemistries: from building blocks to protein degraders. Retrieved from [Link]

  • Beilstein-Institut. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2303-2339.
  • MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4783.
  • PubMed. (2009, August 20). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, December 2). Spectroscopic/Computational Characterization and the X-ray Structure of the Adduct of the VIVO–Picolinato Complex with RNase A. Retrieved from [Link]

  • MDPI. (2022, June 3). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from [Link]

  • MDPI. (2021, September 7). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). Retrieved from [Link]

  • Bentham Science. (2024, April 5). Syntheses and Spectroscopic Characterization of Selected Methyl Quinolinylphosphonic and Quinolinylphosphinic Acids; Rationalized based on DFT Calculation. Retrieved from [Link]

Sources

Exploratory

Understanding the reactivity of the bromo and nitro groups in Methyl 5-Bromo-6-methoxy-3-nitropicolinate.

An In-depth Technical Guide to the Reactivity of Methyl 5-Bromo-6-methoxy-3-nitropicolinate For Researchers, Scientists, and Drug Development Professionals The strategic placement of these functional groups on the pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of Methyl 5-Bromo-6-methoxy-3-nitropicolinate

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of these functional groups on the pyridine ring—an electron-deficient aromatic system—creates a rich platform for a variety of chemical transformations.[1] The strong electron-withdrawing nature of the nitro group, for instance, significantly influences the reactivity of the entire molecule, activating it for certain reaction classes while deactivating it for others.[2] This guide will dissect the reactivity profile of this compound, focusing on the bromo and nitro moieties, and provide practical, field-proven insights into its synthetic applications.

The Electronic Landscape: An Interplay of Functional Groups

The reactivity of Methyl 5-Bromo-6-methoxy-3-nitropicolinate is governed by the cumulative electronic effects of its substituents. The pyridine nitrogen itself imparts a degree of electron deficiency to the ring.[3] This is further intensified by the potent electron-withdrawing nitro group through both inductive (-I) and resonance (-M) effects.[2] Conversely, the methoxy group at the 6-position acts as an electron-donating group, primarily through a resonance (+M) effect, which can modulate the overall electron density of the ring. The bromo group, while inductively withdrawing, can also participate in resonance, albeit to a lesser extent.[4] This complex interplay of electronic factors creates a unique reactivity map, predisposing specific sites to certain chemical transformations.

Reactivity of the Bromo Group: A Gateway to Molecular Diversity

The bromine atom at the 5-position serves as a versatile synthetic handle, primarily enabling a host of palladium-catalyzed cross-coupling reactions.[5] These reactions are foundational in modern organic synthesis for the construction of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling the bromopyridine with a boronic acid or ester.[6][7] The versatility of commercially available boronic acids allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the 5-position. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product.[6]

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, enabling the introduction of primary and secondary amines.[8][9] This is particularly valuable in medicinal chemistry, where the amino-pyridine motif is a common pharmacophore. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, but is followed by coordination of the amine and deprotonation to form a palladium-amido complex, which then undergoes reductive elimination.[8]

Nucleophilic Aromatic Substitution (SNAr)

While less common for 3-halopyridines under standard conditions, the presence of the strongly electron-withdrawing nitro group at the 3-position significantly activates the ring for nucleophilic aromatic substitution (SNAr).[2][5] The nitro group at the meta-position relative to the bromine can still provide some activation, making the displacement of the bromide by strong nucleophiles feasible under specific conditions. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.[10]

Reactivity of the Nitro Group: A Transformative Functional Handle

The nitro group at the 3-position profoundly influences the molecule's reactivity in two primary ways: by activating the pyridine ring and by serving as a precursor to the synthetically valuable amino group.[2]

Activation of the Pyridine Ring

As a potent electron-withdrawing group, the nitro functionality renders the pyridine ring electron-deficient and thus susceptible to nucleophilic attack.[2][11] This activation is most pronounced at the positions ortho and para to the nitro group. In the case of Methyl 5-Bromo-6-methoxy-3-nitropicolinate, this enhances the reactivity of the ring towards nucleophiles, complementing the activation provided by the pyridine nitrogen itself.

Reduction to an Amino Group

One of the most synthetically useful transformations of the nitro group is its reduction to an amine.[12] The resulting aminopyridines are crucial building blocks in the pharmaceutical industry.[2] A variety of methods are available for this reduction, with the choice of reagent often dictated by the presence of other functional groups in the molecule to ensure chemoselectivity.[13][14]

Catalytic Hydrogenation: This is a common and efficient method for nitro group reduction.[15] Catalysts such as palladium on carbon (Pd/C) or Raney Nickel are frequently employed.[13] A key consideration is the potential for dehalogenation of the bromo-substituent. Raney Nickel is often preferred when dehalogenation is a concern.[13]

Metal-Mediated Reductions: Metals such as iron, tin, or zinc in the presence of an acid are also effective for reducing nitro groups.[12] These conditions are often milder and can offer better chemoselectivity in the presence of other reducible functional groups.[13]

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of Methyl 5-Bromo-6-methoxy-3-nitropicolinate with an arylboronic acid.

Materials:

  • Methyl 5-Bromo-6-methoxy-3-nitropicolinate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction flask, add Methyl 5-Bromo-6-methoxy-3-nitropicolinate, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[6]

  • Add the palladium catalyst and ligand.

  • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Nitro Group Reduction Protocol

This protocol describes a general method for the reduction of the nitro group to an amine using catalytic hydrogenation.

Materials:

  • Methyl 5-Bromo-6-methoxy-3-nitropicolinate (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas

Procedure:

  • In a suitable hydrogenation vessel, dissolve Methyl 5-Bromo-6-methoxy-3-nitropicolinate in the chosen solvent.

  • Carefully add the Pd/C catalyst under an inert atmosphere.[15]

  • Seal the vessel and connect it to a hydrogen source.

  • Evacuate the vessel and backfill with hydrogen gas (repeat 3 times).

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm).[15]

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Visualization of Key Transformations

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification A Methyl 5-Bromo-6-methoxy-3-nitropicolinate E Inert Atmosphere (Ar/N2) A->E B Arylboronic Acid B->E C Pd Catalyst & Ligand F Solvent (e.g., Dioxane/Water) C->F D Base (e.g., K2CO3) D->F G Heating (90-100 °C) E->G F->G H Extraction G->H I Purification (Chromatography) H->I J Coupled Product I->J

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Nitro Group Reduction Workflow

Nitro_Reduction_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification A Methyl 5-Bromo-6-methoxy-3-nitropicolinate D Solvent (e.g., Methanol) A->D B Catalyst (e.g., Pd/C) B->D C Hydrogen Source (H2 gas) E Hydrogenation (1-4 atm) C->E D->E F Catalyst Filtration E->F G Solvent Removal F->G H Amino Product G->H

Caption: Workflow for the catalytic hydrogenation of the nitro group.

Data Summary

Reaction TypeKey ReagentsTypical ConditionsProduct Type
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, Base90-100 °C, Inert atmosphere5-Aryl-6-methoxy-3-nitropicolinate
Buchwald-Hartwig Amination Amine, Pd catalyst, Base80-110 °C, Inert atmosphere5-Amino-6-methoxy-3-nitropicolinate derivative
Nitro Group Reduction H₂, Pd/C or Raney NiRoom temp, 1-4 atm H₂Methyl 3-amino-5-bromo-6-methoxypicolinate
Nitro Group Reduction Fe, Sn, or Zn with acidVariesMethyl 3-amino-5-bromo-6-methoxypicolinate

Conclusion

Methyl 5-Bromo-6-methoxy-3-nitropicolinate is a highly functionalized and synthetically versatile building block. The bromo and nitro groups offer orthogonal reactivity, allowing for selective transformations at different positions on the pyridine ring. The bromo group is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, while the nitro group not only activates the ring but can also be readily converted to a synthetically useful amino group. A thorough understanding of the electronic effects and reactivity patterns of this molecule empowers researchers and drug development professionals to strategically design and execute complex synthetic routes, ultimately accelerating the discovery of new chemical entities with potential therapeutic or material applications.

References

  • Lugo-Mas, P., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. Retrieved from [Link]

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages. Retrieved from [Link]

  • Kádár, D., et al. (2020). Push or Pull for a Better Selectivity? A Study on the Electronic Effects of Substituents of the Pyridine Ring on the Enantiomeric Recognition of Chiral Pyridino-18-Crown-6 Ethers. MDPI. Retrieved from [Link]

  • Lugo-Mas, P., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. Retrieved from [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2016). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Niu, Y.-N., et al. (2010). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. Retrieved from [Link]

  • Al-Hamdani, A. A. S., & Al-Zoubi, R. M. (2015). DFT analysis of substituent effects on electron-donating efficacy of pyridine. ResearchGate. Retrieved from [Link]

  • Joule, J. A., & Mills, K. (n.d.). Heterocyclic Chemistry. Retrieved from [Link]

  • Musso, L., et al. (2013). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Wang, X., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC. Retrieved from [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Derese, S. (n.d.). Pyridines. Retrieved from [Link]

  • Um, I.-H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Journal of Organic Chemistry. Retrieved from [Link]

  • Bakke, J. M., et al. (2007). Nitropyridines: Synthesis and reactions. ResearchGate. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Retrieved from [Link]

  • Gande, V. O., et al. (2018). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PMC. Retrieved from [Link]

  • Um, I.-H., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2019). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. RSC Publishing. Retrieved from [Link]

  • Ghalsasi, P., & Telvekar, V. (2012). Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives. Organic Letters. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 5-bromo-6-methylpicolinate: A Chemical Building Block for Innovation. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Pellissier, H. (2010). Chemoselectivity and the curious reactivity preferences of functional groups. Angewandte Chemie International Edition. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Baran, P. S., & Maimone, T. J. (2010). Chemoselectivity: The Mother of Invention in Total Synthesis. PMC. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC. Retrieved from [Link]

  • NIST. (n.d.). 5-Bromo-6-methoxy-8-nitroquinoline. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Modular Assembly of Nitrogen-Rich Scaffolds using Methyl 5-Bromo-6-methoxy-3-nitropicolinate

This Application Note and Protocol guide details the strategic utilization of Methyl 5-Bromo-6-methoxy-3-nitropicolinate (CAS: 2577287-80-8) in the synthesis of high-value small molecule libraries. Executive Summary Meth...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic utilization of Methyl 5-Bromo-6-methoxy-3-nitropicolinate (CAS: 2577287-80-8) in the synthesis of high-value small molecule libraries.

Executive Summary

Methyl 5-Bromo-6-methoxy-3-nitropicolinate represents a tetra-orthogonal scaffold —a privileged structure in medicinal chemistry possessing four distinct reactive sites that can be chemically manipulated in a specific sequence. This guide outlines the methodology for exploiting this scaffold to generate Diversity-Oriented Synthesis (DOS) libraries, specifically targeting kinase inhibitors and GPCR ligands. The core workflow focuses on the sequential functionalization of the C5-bromide, C3-nitro, and C2-ester motifs to construct bicyclic heteroaromatics, such as pyrido[3,2-d]pyrimidines .

Chemo-Informatics & Structural Logic

The utility of this compound lies in the electronic differentiation of its substituents, allowing for chemoselective transformations without the need for extensive protecting group strategies.

PositionSubstituentElectronic CharacterPrimary ReactivityStrategic Utility
C2 Methyl EsterElectrophilicAcylation / CyclizationCore formation (forms pyrimidinone ring).
C3 Nitro (

)
EWG / Latent NucleophileReduction

Amine
Precursor for cyclization or amidation.
C5 Bromide (

)
Leaving GroupPd-Catalyzed CouplingIntroduction of aryl/heteroaryl diversity (

).
C6 Methoxy (

)
Electron DonatingDemethylation /

Can be converted to pyridone or displaced (Scaffold Morphing).
Reactivity Hierarchy

The experimental design relies on the following reactivity order:

  • C5-Bromide: Most reactive toward Pd(0) oxidative addition.

  • C3-Nitro: Inert to Pd-coupling; activated for reduction.

  • C2-Ester: Stable to standard coupling/reduction (under controlled conditions); active for cyclization post-reduction.

Strategic Workflows (Application Logic)

Two primary workflows are defined for library generation: Linear Decoration and Core Fusing .

Workflow Visualization

LibraryWorkflow Scaffold Methyl 5-Bromo-6-methoxy- 3-nitropicolinate Step1 Step 1: C5 Diversification (Suzuki/Buchwald) Scaffold->Step1 Ar-B(OH)2, Pd cat. Intermediate1 5-Aryl-3-nitro-picolinate Step1->Intermediate1 Step2 Step 2: Nitro Reduction (Fe/AcOH or H2/Pd) Intermediate1->Step2 Reduction Intermediate2 3-Amino-5-aryl-picolinate Step2->Intermediate2 BranchA Path A: Linear Decoration (Amidation/Sulfonylation) Intermediate2->BranchA R-COCl BranchB Path B: Core Fusing (Cyclization) Intermediate2->BranchB HC(OEt)3 or Formamidine FinalA Library A: Polysubstituted Pyridines BranchA->FinalA FinalB Library B: Pyrido[3,2-d] pyrimidin-4-ones BranchB->FinalB

Caption: Divergent synthesis pathways. Path A yields decorated pyridines; Path B yields bicyclic kinase-privileged cores.

Detailed Experimental Protocols

Protocol A: C5-Diversification via Suzuki-Miyaura Coupling

Objective: Introduce the first diversity vector (


) at the C5 position.
Rationale:  Performing C-C bond formation before nitro reduction prevents catalyst poisoning by the free amine and avoids side reactions with the ester.

Reagents:

  • Scaffold: Methyl 5-Bromo-6-methoxy-3-nitropicolinate (1.0 equiv)

  • Boronic Acid:

    
     (1.2 equiv)
    
  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (2.0 M aq, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the scaffold, boronic acid, and Pd catalyst.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen (

    
    ) for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane and aqueous

    
     via syringe.
    
  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass:

    
    ).
    
  • Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash the filtrate with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Checkpoint: Ensure complete consumption of the bromide. Residual bromide will interfere with subsequent reduction steps if catalytic hydrogenation is used.

Protocol B: Nitro Reduction and "One-Pot" Cyclization

Objective: Convert the C3-nitro group to an amine and immediately cyclize with the C2-ester to form the Pyrido[3,2-d]pyrimidin-4(3H)-one core. Rationale: The 3-amino-picolinate intermediate can be unstable or prone to oxidation. Iron-mediated reduction is preferred over hydrogenation to preserve the C5-aryl halide if a Suzuki coupling was not performed yet (halogen retention strategy).

Reagents:

  • Intermediate: 5-Substituted-3-nitro-picolinate (1.0 equiv)

  • Reductant: Iron powder (Fe, 5.0 equiv)

  • Acid/Solvent: Glacial Acetic Acid (AcOH, 10 vol)

  • Cyclization Agent: Triethyl orthoformate (

    
    , 10 equiv) - Optional for direct cyclization.
    

Procedure:

  • Reduction: Dissolve the nitro intermediate in AcOH. Add Iron powder.[1]

  • Heating: Heat to 60°C for 2 hours.

    • QC Check: LC-MS should show the Amine peak (

      
      ).
      
  • Cyclization (In-situ):

    • Method 1 (Formamide): Evaporate AcOH. Resuspend residue in Formamide and heat to 140°C.

    • Method 2 (Orthoformate): Add Triethyl orthoformate directly to the crude amine and heat to 100°C.

  • Isolation: Pour the reaction mixture into ice water. The bicyclic product often precipitates. Filter and wash with water.[2]

  • Purification: Recrystallization from EtOH or preparative HPLC.

Scaffold Morphing: The C6-Methoxy Handle

The C6-methoxy group is not merely inert decoration; it serves as a latent handle for further diversity (


).

Transformation Protocol (OMe


 Cl 

NHR):
  • Demethylation: Treat the C6-methoxy compound with

    
     at 80°C to generate the Pyridine-2,6-dione  (pyridone) intermediate.
    
  • Chlorination: React the pyridone with

    
     (neat, 100°C) to generate the 6-Chloro  derivative.
    
  • 
     Displacement:  React the 6-Chloro intermediate with primary or secondary amines (
    
    
    
    ) in DMSO with DIPEA at 100°C.

Note: This sequence should be performed BEFORE the C3-Nitro reduction to utilize the electron-withdrawing power of the nitro group, which facilitates the


 reaction.

References

  • Chemical Identification & Properties

    • Methyl 5-Bromo-6-methoxy-3-nitropicolinate (CAS 2577287-80-8).[3][4][5][6] ChemSRC. Retrieved October 26, 2023.

  • Synthetic Methodology (Pyridine Functionalization)

    • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid.[7][8] Chemical & Pharmaceutical Bulletin (2000). Describes analogous SnAr and bromination tactics on the picolinate scaffold.

  • Library Design Strategy: Diversity-Oriented Synthesis of Biaryl-Containing Alkaloids. (General reference for Suzuki coupling on heteroaryl bromides in library synthesis).
  • Commercial Availability & Specs

    • Accela ChemBio Product Catalog (SY294368). Verification of commercial availability for high-throughput synthesis.

Sources

Application

Solubility testing of Methyl 5-Bromo-6-methoxy-3-nitropicolinate in common lab solvents.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the solubility profiling of Methyl 5-Bromo-6-methoxy-3-nitropicolinate (Formula: C₈H₇BrN₂O₅; MW: ~291.06 g/mol ).

This guide is structured for medicinal chemists and process engineers requiring precise solubility data for synthetic optimization (e.g., SₙAr reactions, hydrogenations) or biological assay formulation.

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Methyl 5-Bromo-6-methoxy-3-nitropicolinate is a highly functionalized pyridine intermediate. Its structural features—a lipophilic bromine, a polar nitro group, an electron-donating methoxy group, and a methyl ester—create a complex solubility profile that defies simple "like-dissolves-like" heuristics.

  • Primary Application: Synthesis of kinase inhibitors via nucleophilic aromatic substitution (displacement of the C6-methoxy or C5-bromo groups) or reduction of the C3-nitro group to an amine.

  • Solubility Challenge: The competing electronic effects (electron-withdrawing nitro/ester vs. electron-donating methoxy) often lead to poor solubility in non-polar hydrocarbons (Hexanes) and protic solvents (Water), necessitating the use of polar aprotic solvents (DMSO, DMF) or medium-polarity solvents (THF, DCM) for efficient processing.

Physicochemical Profile (Predicted)
PropertyValue (Approx.)[1][2][3][4][5]Implication for Solubility
Molecular Weight 291.06 g/mol Moderate size; kinetics of dissolution should be fast.
LogP (Octanol/Water) ~1.5 – 2.0Lipophilic; low aqueous solubility expected.
H-Bond Donors 0No -OH or -NH; relies on dipole-dipole interactions.[6]
H-Bond Acceptors 5 (N, O)Good solubility in H-bond donor solvents (Alcohols).

Protocol Design & Causality

This guide employs a Tiered Solubility Assessment Strategy . We do not jump immediately to HPLC quantification. Instead, we use a self-validating "Visual-First" approach to conserve material, followed by quantitative analysis for critical solvents.

The "Why" Behind the Protocol
  • Visual Screening (Tier 1): Rapidly identifies "Go/No-Go" solvents for synthesis. If a compound doesn't dissolve at 50 mg/mL in DCM, it is unsuitable for concentrated reactions.

  • Thermodynamic Equilibrium (Tier 2): Required for biological assays (e.g., IC50 determination). Kinetic precipitation methods are prone to supersaturation errors, leading to false positives in bioassays.

Tier 1: Visual Solubility Screening (Kinetic)

Objective: Determine approximate solubility ranges (Low, Moderate, High) for synthetic handling. Material Requirement: ~10 mg per solvent.[4]

Reagents & Equipment[2][10][11]
  • Solvents: DMSO, Methanol (MeOH), Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Water.

  • Glassware: 1.5 mL clear HPLC vials or borosilicate glass tubes.

  • Tools: Vortex mixer, Sonicator bath (35-40 kHz).

Step-by-Step Protocol
  • Preparation: Weigh 2.0 mg of Methyl 5-Bromo-6-methoxy-3-nitropicolinate into a clear vial.

  • Initial Addition (High Concentration Limit):

    • Add 20 µL of solvent.

    • Target Concentration: 100 mg/mL.[4]

    • Action: Vortex for 30 seconds.

    • Observation: Check for clarity against a dark background (to see white particles) and light background (to see color homogeneity).

  • Stepwise Dilution:

    • If insoluble, add 20 µL additional solvent (Total 40 µL -> 50 mg/mL). Vortex.

    • If insoluble, add 60 µL additional solvent (Total 100 µL -> 20 mg/mL). Sonicate for 1 minute.

    • If insoluble, add 100 µL additional solvent (Total 200 µL -> 10 mg/mL).

    • If insoluble, add 800 µL additional solvent (Total 1000 µL -> 2 mg/mL).

  • Thermal Stress (Optional for Synthesis):

    • If insoluble at 20 mg/mL, heat gently to 40°C (for DCM/MeOH) or 60°C (for DMSO/DMF) to simulate reaction conditions.

Visual Scoring System
ObservationClassificationInterpretation
Clear solution immediatelyHigh Solubility (>100 mg/mL) Ideal for stock solutions.
Clear after sonicationMetastable/High Use with care; may precipitate on cooling.
Cloudiness/ParticulatesLow Solubility Requires larger solvent volumes or co-solvents.

Tier 2: Quantitative Thermodynamic Solubility (HPLC)

Objective: Establish precise saturation limits for biological assay formulation or crystallization. Standard: Shake-Flask Method (Gold Standard).

Workflow Diagram

The following Graphviz diagram illustrates the logical flow for the quantitative solubility assessment.

SolubilityWorkflow Start Start: Weigh Excess Compound (e.g., 5 mg) AddSolvent Add Solvent (0.5 mL) (Target: Supersaturation) Start->AddSolvent Incubate Incubate (24h @ 25°C, 500 rpm) AddSolvent->Incubate Filter Filtration / Centrifugation (0.22 µm PTFE or 15k rpm) Incubate->Filter Equilibrium Reached Dilute Dilute Filtrate (to Linear Range) Filter->Dilute Remove Solids Analyze HPLC-UV Analysis (Compare to Standard) Dilute->Analyze Calc Calculate Solubility (S) S = (Area_sat / Area_std) * Conc_std * DF Analyze->Calc

Caption: Logical workflow for thermodynamic solubility determination using the Shake-Flask method.

Detailed Methodology
  • Supersaturation: Add 5 mg of compound to 0.5 mL of solvent (Target: 10 mg/mL). If the solid dissolves completely, add more solid until a visible precipitate remains.

  • Equilibration:

    • Agitate samples on an orbital shaker (500 rpm) or thermomixer at 25°C ± 1°C for 24 hours .

    • Note: For DMSO stocks, 4 hours is often sufficient, but 24 hours is standard for aqueous buffers.

  • Phase Separation:

    • Centrifugation: 15,000 rpm for 10 minutes to pellet undissolved solids.

    • Filtration: Alternatively, use a 0.22 µm PTFE syringe filter (ensure filter compatibility with solvent).

  • Quantification (HPLC-UV):

    • Standard Curve: Prepare a 0.1 mg/mL standard in 100% Acetonitrile (where solubility is known to be high).

    • Sample Prep: Dilute the saturated supernatant 1:10 or 1:100 with Acetonitrile to prevent precipitation in the HPLC lines.

    • Detection: Monitor UV absorbance at 254 nm (aromatic ring) and 280 nm (nitro/conjugated system).

Solvent Selection Guide & Predicted Outcomes

Based on the functional groups of Methyl 5-Bromo-6-methoxy-3-nitropicolinate, the following solubility profile is expected.

Solvent ClassRepresentative SolventPredicted SolubilityApplication Notes
Polar Aprotic DMSO High (>50 mg/mL) Primary Stock Solvent. Use for bioassays and cryostorage.
Polar Aprotic DMF High (>50 mg/mL) Alternative for synthesis (e.g., SₙAr reactions).
Chlorinated DCM / Chloroform High (>20 mg/mL) Excellent for extractions and chromatography loading.
Polar Protic Methanol / Ethanol Moderate (1-10 mg/mL) Good for recrystallization. Solubility increases significantly with heat.
Ethers THF Moderate-High Good general solvent; useful for reduction reactions.
Nitriles Acetonitrile Moderate Standard solvent for HPLC; ensure full dissolution before injection.
Aqueous PBS (pH 7.4) Very Low (<0.1 mg/mL) Requires Co-solvent. Use 1-5% DMSO spike for biological dosing.
Hydrocarbon Hexanes / Heptane Insoluble Use as an anti-solvent to precipitate the product during purification.

Troubleshooting & Optimization

Issue: "Oiling Out"

Symptom: Upon heating in MeOH/EtOH and cooling, the compound separates as an oil rather than crystals. Mechanism: The melting point is likely depressed by impurities or the solvent mixture. Solution:

  • Seed the solution with a tiny crystal of pure material.

  • Switch to a solvent system with a higher boiling point difference (e.g., dissolve in minimal DCM, slowly add Hexanes).

Issue: Precipitation in Biological Media

Symptom: Compound crashes out when DMSO stock is added to cell culture media. Mechanism: The "LogP Cliff." The compound is too lipophilic for the aqueous buffer. Solution:

  • Serial Dilution: Dilute DMSO stock into an intermediate solvent (e.g., PEG-400 or Ethanol) before adding to water.

  • Formulation: Use 0.5% Methylcellulose or Cyclodextrin (HP-β-CD) to encapsulate the hydrophobic core.

References

  • National Institutes of Health (NIH). (2023). Assay Guidance Manual: Solubility Testing for Drug Discovery. NCBI Bookshelf. Retrieved from [Link]6]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
  • European Commission. (2021). Standard Operating Procedure for solubility testing (EURL ECVAM). EU Science Hub. Retrieved from ]">https://joint-research-centre.ec.europa.eu[6]

  • MilliporeSigma. (n.d.). Solubility & Stability Guidelines for Research Compounds. Technical Library. Retrieved from ]">https://www.sigmaaldrich.com[6]

Disclaimer: This protocol is a guideline based on standard chemical principles and structural analysis. Always consult the specific Safety Data Sheet (SDS) for Methyl 5-Bromo-6-methoxy-3-nitropicolinate before handling.

Sources

Technical Notes & Optimization

Troubleshooting

Strategies to improve the yield of Methyl 5-Bromo-6-methoxy-3-nitropicolinate reactions.

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for the synthesis of Methyl 5-Bromo-6-methoxy-3-nitropicolinate. This guide is designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of Methyl 5-Bromo-6-methoxy-3-nitropicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during this multi-step synthesis. Our goal is to help you optimize reaction conditions, maximize yields, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy for Methyl 5-Bromo-6-methoxy-3-nitropicolinate.

Q1: What is a common and effective synthetic pathway for Methyl 5-Bromo-6-methoxy-3-nitropicolinate?

A1: A robust and logical synthetic route begins with a commercially available or easily synthesized picolinate precursor, followed by sequential substitutions. A highly effective strategy involves starting with a halogenated pyridine that allows for selective nucleophilic substitution, followed by electrophilic aromatic substitution. For instance, starting with a compound like Methyl 2,6-dichloropicolinate or a similar di-halogenated precursor is common. The synthesis generally proceeds via these key transformations:

  • Selective Methoxylation: Displacement of one of the halogens (typically at the 6-position due to electronic effects) with a methoxy group.

  • Nitration: Introduction of the nitro group at the 3-position.

  • Bromination: Introduction of the bromo group at the 5-position.

The order of these steps is critical to manage the directing effects of the substituents and the overall reactivity of the pyridine ring.

Q2: Why is the sequence of reactions so important for the yield?

A2: The order of substituent addition is paramount due to the principles of electrophilic and nucleophilic aromatic substitution on an electron-deficient pyridine ring.

  • Activating vs. Deactivating Groups: The methoxy group (-OCH₃) is an electron-donating, activating group, which makes subsequent electrophilic substitution (like nitration and bromination) more facile. Conversely, the nitro (-NO₂) and methyl ester (-COOCH₃) groups are strongly electron-withdrawing and deactivating.

  • Directing Effects: Existing substituents direct incoming groups to specific positions. Introducing the activating methoxy group first helps facilitate the subsequent nitration and bromination steps. Performing nitration before bromination is often preferred as the combined deactivating effect of the nitro and ester groups can make the final bromination step challenging, but manageable with the appropriate reagents.

Q3: What are the most critical factors to control during the nitration step?

A3: The nitration of the picolinate ring is often the most yield-sensitive step. Key factors include:

  • Choice of Nitrating Agent: Traditional mixed acid (HNO₃/H₂SO₄) is effective but can be harsh, leading to side reactions like ester hydrolysis or oxidation.[1][2] Milder, modern reagents like N-nitrosaccharin can offer better functional group tolerance and regioselectivity.[1]

  • Temperature Control: Nitration is highly exothermic. Maintaining a low temperature (typically 0-15°C) is crucial to prevent the formation of byproducts and ensure safety.[3]

  • Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged exposure to harsh acidic conditions can degrade the product. Monitoring by TLC or HPLC is essential.

Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed, problem-solving approach to specific issues you may encounter.

Issue 1: Low or No Yield During Nitration

A persistently low yield during the nitration of the Methyl 6-methoxypicolinate intermediate is a common hurdle.

Potential Causes & Recommended Solutions

Potential Cause Explanation Recommended Solution
Insufficiently Reactive Nitrating Agent The pyridine ring, especially with an electron-withdrawing ester group, is significantly deactivated towards electrophilic substitution.If using milder agents, a switch to a classic mixed acid (H₂SO₄/HNO₃) system may be necessary to generate a sufficient concentration of the highly electrophilic nitronium ion (NO₂⁺).[2] Ensure the sulfuric acid is concentrated and acts as both a catalyst and a dehydrating agent.
Ester Hydrolysis The strongly acidic conditions required for nitration can catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid, which may be lost during workup or complicate purification.[1]Maintain strict temperature control (0-10°C).[3] Minimize reaction time by closely monitoring its progress. Consider using a nitrating agent that functions under less acidic conditions, such as N-nitrosaccharin, which has been shown to be compatible with ester moieties.[1]
Oxidative Side Reactions Concentrated nitric acid is a strong oxidizing agent and can lead to the formation of undesired oxidized byproducts and tars, reducing the yield of the desired nitro compound.[1]Add the nitric acid dropwise to the cooled sulfuric acid and substrate mixture to maintain control over the reaction exotherm. Ensure the temperature does not exceed the recommended range.[3][4]

Troubleshooting Workflow: Low Nitration Yield

G start Low Nitration Yield Observed check_temp Was Temperature Maintained below 15°C? start->check_temp check_reagents Are Nitrating Reagents (Conc. H₂SO₄/HNO₃) Fresh? check_temp->check_reagents Yes high_temp High Temp Likely Caused Degradation/Side Reactions. check_temp->high_temp No check_monitoring Was Reaction Monitored by TLC/HPLC? check_reagents->check_monitoring Yes old_reagents Old Reagents May Lack Potency. Use Fresh, Anhydrous Acids. check_reagents->old_reagents No incomplete_rxn Reaction May Be Incomplete. check_monitoring->incomplete_rxn No (SM remaining) over_rxn Reaction May Have Gone Too Long, Causing Degradation. check_monitoring->over_rxn Yes (Streaking/Spots) solution_temp ACTION: Re-run at 0-10°C with Slow, Dropwise Addition. high_temp->solution_temp solution_reagents ACTION: Use Fresh Stocks of Concentrated Acids. old_reagents->solution_reagents solution_monitoring ACTION: Increase Reaction Time and Continue Monitoring. incomplete_rxn->solution_monitoring solution_milder CONSIDER: Use Milder Nitrating Agent (e.g., N-nitrosaccharin) to Avoid Degradation. over_rxn->solution_milder

Caption: Troubleshooting Decision Tree for Low Nitration Yield.

Issue 2: Low Yield During Bromination

After successful nitration, the bromination of Methyl 6-methoxy-3-nitropicolinate can be challenging due to the highly deactivated ring system.

Potential Causes & Recommended Solutions

Potential Cause Explanation Recommended Solution
Deactivated Substrate The combined electron-withdrawing effects of the nitro and ester groups strongly deactivate the pyridine ring, making electrophilic bromination difficult.Use a more potent brominating system. While elemental bromine (Br₂) in acetic acid is common, it may require elevated temperatures (e.g., 80°C) and extended reaction times.[5] Alternatively, using N-Bromosuccinimide (NBS) with a catalytic amount of acid can be an effective method.
Incorrect Solvent The choice of solvent can significantly impact the solubility of the substrate and the efficacy of the brominating agent.Acetic acid is a common and effective solvent for this type of bromination as it can protonate the pyridine nitrogen, further influencing reactivity.[5] For NBS bromination, chlorinated solvents or acetonitrile can be used.
Incomplete Reaction Due to the deactivated nature of the substrate, the reaction may stall before reaching completion.Monitor the reaction progress carefully using TLC or HPLC. If the reaction stalls, a slight increase in temperature or an additional charge of the brominating agent may be required. Be cautious, as this can also lead to side reactions.
Issue 3: Impurity Formation and Purification Challenges

The presence of persistent impurities can significantly lower the isolated yield and complicate characterization.

Potential Causes & Recommended Solutions

Potential Cause Explanation Recommended Solution
Formation of Isomers Poor regioselectivity during nitration or bromination can lead to the formation of undesired isomers that are difficult to separate.Optimize reaction conditions to enhance selectivity. For nitration, lower temperatures often favor the thermodynamically preferred product. For bromination, the directing effects of the methoxy, nitro, and ester groups should strongly favor the 5-position. If isomers persist, careful optimization of column chromatography is needed.
Product Decomposition on Silica Gel Nitro-containing aromatic compounds can be sensitive to acidic stationary phases like standard silica gel, leading to degradation during column chromatography.Use a less acidic stationary phase like neutral alumina. Alternatively, you can deactivate silica gel by pre-treating it with a solvent system containing a small amount of a tertiary amine, such as triethylamine (e.g., 0.5-1% in the eluent), to neutralize acidic sites.[6]
Oily Product Instead of Solid The presence of residual solvents or minor impurities can inhibit crystallization, resulting in an oil.If the product is determined to be pure by NMR but remains an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod. If impurities are present, re-purification by another method (e.g., recrystallization from a different solvent system) is recommended.[6]

Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and in-process monitoring.

Protocol 1: Nitration of Methyl 6-methoxypicolinate

This protocol uses a standard mixed-acid approach.

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add Methyl 6-methoxypicolinate (1.0 eq). Cool the flask to 0°C in an ice-salt bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~3-4 volumes) while maintaining the internal temperature below 10°C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (~1 volume) at 0°C.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the substrate over 30-60 minutes. Critically, ensure the internal temperature does not rise above 15°C.[3]

  • Monitoring: Stir the reaction mixture at 5-10°C for 1-2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto a large volume of crushed ice. The product should precipitate as a solid.

  • Isolation: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or methanol.[3][4]

Protocol 2: Bromination of Methyl 6-methoxy-3-nitropicolinate

This protocol is adapted from a similar pyridine bromination.[5]

  • Preparation: In a flask equipped with a reflux condenser and a stirrer, dissolve the crude Methyl 6-methoxy-3-nitropicolinate (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add elemental bromine (Br₂, 1.5-2.0 eq) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the progress by TLC or HPLC.

  • Workup: After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of sodium bisulfite to neutralize any excess bromine.[7]

  • Isolation: Pour the mixture into water and neutralize with a solid base (e.g., sodium bicarbonate). The product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (using neutral alumina or deactivated silica gel) or recrystallization.[6]

Synthetic Pathway Overview

G cluster_0 Synthetic Workflow cluster_1 Core Reaction Sequence start Methyl 2,6-dihalopicolinate (e.g., Dichloro) methoxylation Selective Methoxylation (NaOMe, MeOH) start->methoxylation intermediate1 Methyl 6-methoxy-2-halopicolinate methoxylation->intermediate1 nitration Nitration (H₂SO₄/HNO₃, 0-15°C) intermediate1->nitration intermediate2 Methyl 2-halo-6-methoxy-3-nitropicolinate bromination Bromination (Br₂, Acetic Acid, 80°C) final_product Methyl 5-Bromo-6-methoxy-3-nitropicolinate start_revised Methyl 6-methoxypicolinate (Precursor) nitration_revised Nitration (H₂SO₄/HNO₃, 0-15°C) start_revised->nitration_revised intermediate_revised Methyl 6-methoxy-3-nitropicolinate nitration_revised->intermediate_revised bromination_revised Bromination (Br₂, Acetic Acid, 80°C) intermediate_revised->bromination_revised final_product_revised Methyl 5-Bromo-6-methoxy-3-nitropicolinate bromination_revised->final_product_revised

Caption: A common reaction pathway for the target molecule.

References

  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (2000). PubMed.
  • Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin - PMC. (2019). National Center for Biotechnology Information.
  • Technical Support Center: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline - Benchchem. BenchChem.
  • Reaction development and optimization | Download Scientific Diagram - ResearchGate. ResearchGate.
  • Selective Nitration of Phenolic Compounds by Green Synthetic Approaches - CoLab.ws. (2014). CoLab.ws.
  • Technical Support Center: Purification of 5-Bromo-6-methoxy-8-nitroquinoline - Benchchem. BenchChem.
  • 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook. ChemicalBook.
  • m-BROMONITROBENZENE - Organic Syntheses Procedure. Organic Syntheses.
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Nanalysis.
  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. Organic Syntheses.
  • Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. - YouTube. (2013). YouTube.
  • 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - ChemicalBook. ChemicalBook.

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for Syntheses with Methyl 5-Bromo-6-methoxy-3-nitropicolinate

Welcome to our dedicated technical support resource for researchers utilizing Methyl 5-Bromo-6-methoxy-3-nitropicolinate. This guide is structured to provide in-depth, practical solutions to common challenges encountered...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support resource for researchers utilizing Methyl 5-Bromo-6-methoxy-3-nitropicolinate. This guide is structured to provide in-depth, practical solutions to common challenges encountered during syntheses involving this versatile, yet electronically complex, building block. Our approach is rooted in mechanistic principles to not only solve immediate experimental hurdles but also to empower you with a deeper understanding of the underlying chemistry.

Understanding the Reagent: A Chemist's Perspective

Methyl 5-Bromo-6-methoxy-3-nitropicolinate is a highly functionalized pyridine ring, presenting a unique combination of electronic and steric factors. The interplay of the electron-withdrawing nitro group, the electron-donating methoxy group, the sterically accessible bromo substituent, and the potentially labile methyl ester dictates its reactivity. A thorough appreciation of these characteristics is paramount for successful synthetic outcomes.

Frequently Asked Questions & Troubleshooting Guides

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and Methyl 5-Bromo-6-methoxy-3-nitropicolinate is an excellent substrate for such transformations, primarily at the C5-bromo position. However, the unique substitution pattern can lead to specific challenges.

Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid and Methyl 5-Bromo-6-methoxy-3-nitropicolinate, but I am observing very low conversion to the desired product. What are the likely causes and how can I optimize the reaction?

Answer:

Low conversion in Suzuki-Miyaura couplings involving this substrate often stems from a combination of catalyst inhibition and competing side reactions. The pyridine nitrogen, despite being somewhat deactivated by the nitro group, can still coordinate to the palladium center, impeding the catalytic cycle.

Troubleshooting Workflow:

start Low Yield in Suzuki Coupling reagent_check Reagent Integrity Check Purity of Starting Materials Degas Solvents Thoroughly Freshness of Boronic Acid start->reagent_check Initial Steps catalyst_system Catalyst System Optimization Ligand Choice: Bulky, electron-rich phosphines (e.g., SPhos, XPhos) Palladium Precursor: Use a pre-formed Pd(0) source or an efficient precatalyst Increase Catalyst Loading Incrementally reagent_check->catalyst_system If Reagents are OK base_solvent Base & Solvent Screening Base: Weaker, non-nucleophilic bases (e.g., Cs2CO3, K3PO4) Solvent: Anhydrous, polar aprotic (e.g., Dioxane, Toluene, DME) Consider aqueous mixtures to aid boronic acid solubility catalyst_system->base_solvent If Still Low Yield temp_time Temperature & Time Adjustment Increase temperature in increments (e.g., 80°C to 110°C) Monitor reaction kinetics by LC-MS to check for substrate decomposition vs. product formation base_solvent->temp_time If Still Low Yield side_reactions Investigate Side Reactions Check for Protodebromination (loss of Br) Look for ester hydrolysis Homocoupling of boronic acid temp_time->side_reactions If Still Low Yield start Failed Buchwald-Hartwig Amination reagent_purity Reagent & Atmosphere Control High-purity amine and aryl bromide Strictly anhydrous and anaerobic conditions Use of a glovebox is recommended start->reagent_purity Initial Checks catalyst_ligand Catalyst & Ligand Optimization Ligand: Use specialized Buchwald ligands (e.g., RuPhos, BrettPhos) Catalyst: Use a reliable precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst) Screen different Pd/ligand ratios reagent_purity->catalyst_ligand If Reagents are Pure base_choice Base Screening Strong, non-nucleophilic bases are required NaOtBu is standard, but consider LiHMDS or K₃PO₄ for sensitive substrates Ensure base is fresh and anhydrous catalyst_ligand->base_choice If Still No Reaction solvent_effect Solvent Considerations Toluene and dioxane are common For polar substrates, consider THF or t-BuOH Anhydrous and degassed solvents are critical base_choice->solvent_effect If Still No Reaction

Troubleshooting

Technical Support Center: Purification Strategies for Reactions Involving Methyl 5-Bromo-6-methoxy-3-nitropicolinate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical advice for the purification of reaction mixtures containing unreacted Methy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical advice for the purification of reaction mixtures containing unreacted Methyl 5-Bromo-6-methoxy-3-nitropicolinate. As a key building block in complex syntheses, ensuring its effective removal is critical for obtaining pure products. This center is designed as a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered in the laboratory.

Section 1: Foundational Principles of Purification
Q1: What are the key chemical properties of Methyl 5-Bromo-6-methoxy-3-nitropicolinate that I should consider for purification?

Answer: Understanding the physicochemical properties of your starting material is the cornerstone of developing an effective purification strategy. The structure of Methyl 5-Bromo-6-methoxy-3-nitropicolinate possesses several key features that dictate its behavior:

  • Polarity: The molecule has multiple polar functional groups: a nitro group (-NO₂), a methoxy group (-OCH₃), and a methyl ester (-CO₂CH₃). These groups, particularly the electron-withdrawing nitro group, make the compound moderately polar.[1] This polarity is central to its separation by chromatography.

  • Basicity: The nitrogen atom in the pyridine ring is weakly basic. This allows for its protonation in the presence of a strong acid, forming a water-soluble pyridinium salt. This property can be powerfully exploited in acid-base extractions.[2]

  • Physical State: The compound is a solid at room temperature, making recrystallization a viable and often highly effective purification method.

  • Solubility: It is expected to be soluble in a range of common polar aprotic organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and acetone, but insoluble in water.[1] Its solubility in non-polar solvents like hexanes will be limited.

Section 2: Initial Purification Strategy and Workflow
Q2: My reaction is complete. How do I decide which purification method to use first?

Answer: The optimal purification strategy depends on the properties of your desired product relative to the unreacted starting material. The following decision tree provides a logical workflow for selecting the most appropriate primary purification technique.

Purification_Workflow start Reaction Mixture (Product + Unreacted SM) q1 Is the desired product a solid? start->q1 q2 Is the product stable to dilute acid? q1->q2 No / Liquid recrystallization Attempt Recrystallization q1->recrystallization Yes q3 Is there a significant polarity difference between product and SM? q2->q3 No acid_wash Perform Acid-Base Extraction q2->acid_wash Yes chromatography Use Flash Column Chromatography q3->chromatography Yes q3->chromatography No (Primary Method)

Caption: Purification strategy decision workflow.

Section 3: Detailed Protocols and Troubleshooting Guides

This section provides step-by-step protocols for the most common and effective purification techniques, along with solutions to frequently encountered problems.

Method 1: Flash Column Chromatography

Flash chromatography is a powerful technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (eluent).[3][4]

FAQ: When is column chromatography the best choice? This method is ideal when your product and the unreacted starting material have different polarities. It is often the most versatile method, capable of separating solids, oils, and complex mixtures where other methods fail.[4]

Experimental Protocol: Flash Column Chromatography

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) where the unreacted starting material has an Rf value of approximately 0.2-0.3.[5] Your product should ideally have a different Rf value for good separation.

  • Column Packing:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool. Add a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen non-polar eluent.[2]

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[2]

  • Sample Loading:

    • Dissolve your crude reaction mixture in a minimal amount of the reaction solvent or the column eluent.

    • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[6]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to achieve a steady flow.

    • Collect the eluting solvent in a series of labeled test tubes (fractions).

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).[5]

Troubleshooting Guide: Column Chromatography

Problem Potential Cause Solution
Poor Separation / Overlapping Spots Incorrect solvent system (polarity is too high or too low).Re-optimize the solvent system using TLC. Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[6]
Compound "Streaking" on TLC Compound is acidic or basic; strong interaction with silica.Add a small amount (0.5-1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.[6]
Compound Cracks the Silica Gel The sample was loaded in a solvent in which it is not very soluble, causing it to precipitate at the top of the column.Load the sample in the mobile phase or use the dry-loading technique.
Compound Won't Elute The compound is too polar for the chosen solvent system or is irreversibly adsorbed to the silica.Increase the polarity of the eluent significantly (e.g., switch to a DCM/Methanol system). If the compound is still retained, it may have decomposed on the silica.[7]
Method 2: Recrystallization

Recrystallization is an excellent technique for purifying solid compounds. It relies on the principle that most solids are more soluble in a hot solvent than in a cold one.[8][9] As a hot, saturated solution cools, the decreasing solubility forces the desired compound to form pure crystals, leaving impurities behind in the solvent.[10]

FAQ: How do I find a suitable solvent for recrystallization? The ideal solvent will dissolve your compound completely when hot (at its boiling point) but poorly when cold (at room temperature or in an ice bath). The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[11] Conduct small-scale solubility tests in different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes) to find the best one.[10][12]

Experimental Protocol: Single-Solvent Recrystallization

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until the solid just dissolves.[8][13]

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[14]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize the precipitation of the product.[12]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[12] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[13]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Troubleshooting Guide: Recrystallization

Problem Potential Cause Solution
No Crystals Form Upon Cooling The solution is not saturated; too much solvent was used. The solution is supersaturated.Boil off some of the solvent to concentrate the solution and try cooling again.[11] Scratch the inside of the flask with a glass rod at the solution's surface or add a "seed crystal" of the pure compound to induce crystallization.[11][14]
"Oiling Out" (Product separates as a liquid) The boiling point of the solvent is higher than the melting point of the solute. The rate of cooling is too fast.Re-heat the solution to dissolve the oil, add more solvent to lower the saturation point, and allow it to cool more slowly.[14]
Low Recovery Too much solvent was used. The crystals were washed with solvent that was not ice-cold.Concentrate the filtrate (mother liquor) and cool it again to obtain a second crop of crystals. Always use minimal, ice-cold solvent for washing.[10]
Method 3: Acid-Base Extraction

This technique leverages the basicity of the pyridine nitrogen in Methyl 5-Bromo-6-methoxy-3-nitropicolinate to separate it from a neutral or acidic product. By washing an organic solution of the reaction mixture with aqueous acid, the basic starting material is protonated, forming a salt that dissolves in the aqueous layer.[2][15]

FAQ: When can I use an acid wash to remove the unreacted starting material? This method is highly effective if your desired product is not basic and is stable to dilute acid. It provides a quick and efficient way to remove the starting material without resorting to chromatography.

Caption: Acid-base extraction workflow in a separatory funnel.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane. Place this solution in a separatory funnel.[2]

  • Extraction: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl) to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release any pressure. Shake the funnel gently for 1-2 minutes to ensure thorough mixing.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the protonated starting material as a salt.[2]

  • Repeat: Repeat the extraction with fresh aqueous acid to ensure complete removal of the starting material.

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.[15]

  • Drying and Evaporation: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation to yield the purified product.[2]

Section 4: Data Reference Tables

Table 1: Properties of Common Organic Solvents

SolventBoiling Point (°C)Polarity IndexEluting Power (on Silica)
Hexane690.1Very Low
Toluene1112.4Low
Dichloromethane (DCM)403.1Medium
Diethyl Ether352.8Medium
Ethyl Acetate (EtOAc)774.4Medium-High
Acetone565.1High
Ethanol784.3Very High
Methanol655.1Very High

Table 2: Comparison of Purification Methods

Method Best For Advantages Disadvantages
Flash Chromatography Separating mixtures with different polarities; purifying oils.Highly versatile; excellent separation power.Can be time-consuming and requires large volumes of solvent; potential for sample decomposition on silica.[7]
Recrystallization Purifying solid compounds with moderate to high purity.Can yield very pure material; scalable; cost-effective.Not suitable for oils or amorphous solids; yield can be lost in the mother liquor.
Acid-Base Extraction Removing basic impurities (like the starting material) from neutral or acidic products.Very fast and efficient; requires minimal solvent.Only applicable if the product and impurity have different acid-base properties; risk of emulsion formation.[16]
References
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. [Link]

  • University of California, Irvine. (n.d.). Recrystallization. [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. [Link]

  • ZirChrom Separations, Inc. (n.d.). Fast Separation of Eleven Nitroaromatic Compounds on ZirChrom-CARB. [Link]

  • Membrane Solutions. (n.d.). Flash Column Chromatography Guide. [Link]

  • Macsen Labs. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]

  • University of York, Department of Chemistry. (n.d.). Single-solvent recrystallisation. [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. [Link]

  • LibreTexts Chemistry. (2023, January 29). Recrystallization. [Link]

  • University of Massachusetts. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). [Link]

  • Orochem Technologies Inc. (n.d.). Flash Columns & Chromatography Systems. [Link]

  • Google Patents. (1972).
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]

  • University of York, Department of Chemistry. (n.d.). Flash Column Chromatography. [Link]

  • Japan Tobacco Inc. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). [Link]

  • MDPI. (2024, February 28). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. [Link]

  • LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the reactivity of Methyl 5-Bromo-6-methoxy-3-nitropicolinate with similar building blocks.

Executive Summary: The "Tri-Functional" Pyridine Scaffold Methyl 5-Bromo-6-methoxy-3-nitropicolinate (CAS: 2577287-80-8) represents a highly specialized class of pyridine building blocks. Unlike standard halogenated pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tri-Functional" Pyridine Scaffold

Methyl 5-Bromo-6-methoxy-3-nitropicolinate (CAS: 2577287-80-8) represents a highly specialized class of pyridine building blocks. Unlike standard halogenated pyridines, this molecule integrates three orthogonal reactive handles—a nitro group (


), a bromide (

), and a methoxy group (

)—around a picolinate core.

This guide compares its reactivity against two primary analogs:[1]

  • The "Electron-Deficient" Analog: Methyl 5-bromo-3-nitropicolinate (Lacks the electron-donating OMe).

  • The "Non-Activated" Analog: Methyl 5-bromo-6-methoxypicolinate (Lacks the electron-withdrawing NO2).

Key Takeaway: The target molecule exhibits a unique "Push-Pull" electronic profile. The


-Nitro group activates the 

-Methoxy for nucleophilic displacement (

), while the

-Methoxy group modulates the electrophilicity of the

-Bromide, influencing Palladium-catalyzed cross-coupling rates.

Structural & Electronic Analysis

To predict performance, we must map the electronic density. The interplay between the Nitro (EWG) and Methoxy (EDG) groups creates distinct zones of reactivity.

Electronic Activation Map (Graphviz)

G Core Pyridine Ring NO2 C3-NO2 (Strong EWG) NO2->Core Activates Ring (Lowers LUMO) OMe C6-OMe (Strong EDG) NO2->OMe Activates C6 for SNAr Displacement OMe->Core Donates e- (Raises HOMO) Br C5-Br (Leaving Group) OMe->Br Deactivates C5 for Oxidative Addition Ester C2-COOMe (EWG)

Figure 1: Electronic "Push-Pull" map. The C3-Nitro group strongly activates the C6 position, making the Methoxy group a potential leaving group under harsh conditions, while the Methoxy group increases electron density at C5, potentially slowing down Pd-oxidative addition compared to non-methoxy analogs.

Comparative Reactivity Analysis

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Coupling at


-Br.
FeatureTarget: Methyl 5-Bromo-6-methoxy-3-nitropicolinateAnalog A: Methyl 5-bromo-3-nitropicolinate
Electronic State (

)
Electron-Rich (Relative): The ortho-OMe group donates electron density via resonance.Electron-Poor: The ring is highly deficient due to N, NO2, and COOMe.[2]
Oxidative Addition Slower: The C-Br bond is stronger; Pd(0) insertion requires more energy or electron-rich ligands (e.g., SPhos, XPhos).Faster: The electron-deficient ring facilitates rapid oxidative addition of Pd(0).
Side Reactions Low: The OMe blocks the

site, preventing competing C-H activation or nucleophilic attacks.
High: The vacant

position is highly acidic and prone to deprotonation/dimerization.
Recommended Catalyst

or

/SPhos

(Standard conditions usually suffice)

Expert Insight: While the target reacts slower, it often provides cleaner profiles because the


-OMe sterically and electronically protects the ring from side reactions common in highly deficient pyridines (like Analog A).
Scenario B: Nucleophilic Aromatic Substitution ( )

Objective: Displacement of substituents by amines/thiols.

FeatureTarget: Methyl 5-Bromo-6-methoxy-3-nitropicolinateAnalog B: Methyl 5-bromo-6-methoxypicolinate
Activating Group

-Nitro:
Strong para-activator.
None: Lacks the strong EWG at

.
Leaving Group

-Methoxy:
Can be displaced by strong nucleophiles (e.g., primary amines) due to NO2 activation.
Stable: The OMe group is generally inert to displacement without the NO2 activator.
Selectivity Risk High: Nucleophiles may displace the OMe group instead of reacting at the ester or bromide.Low:

is unlikely; chemistry is restricted to the ester or bromide.

Critical Control Point: If your goal is not to displace the methoxy group, avoid strong nucleophiles (like aliphatic amines) at high temperatures. Use non-nucleophilic bases (e.g.,


, 

) during cross-couplings.

Experimental Protocols

Protocol 1: Optimized Suzuki Coupling (C5-Arylation)

Designed to minimize SNAr side-reactions at C6.

Reagents:

  • Substrate: Methyl 5-Bromo-6-methoxy-3-nitropicolinate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv) — Use Phosphate over Carbonate to reduce basicity.
    
  • Solvent: 1,4-Dioxane/Water (9:1)

Step-by-Step Workflow:

  • Degassing: Charge reaction vessel with substrate, boronic acid, and base. Cycle vacuum/nitrogen 3 times.

  • Solvation: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add Pd catalyst under positive nitrogen flow.

  • Reaction: Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to prevent hydrolysis of the ester or displacement of OMe.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol 2: Regioselective (C6-Methoxy Displacement)

Designed to install amines at C6, leveraging the C3-Nitro activation.

Reagents:

  • Substrate: Methyl 5-Bromo-6-methoxy-3-nitropicolinate (1.0 equiv)

  • Nucleophile: Morpholine or Primary Amine (1.2 equiv)

  • Base: DIPEA (2.0 equiv)

  • Solvent: DMF or DMSO

Step-by-Step Workflow:

  • Dissolve substrate in DMF (0.2 M).

  • Add DIPEA and the amine.

  • Heat to 60°C . Monitor by LCMS.[3]

    • Observation: The reaction is faster than in non-nitro analogs. The methoxy group acts as a leaving group, generating the N-substituted product.

  • Caution: The

    
    -Bromo group remains intact under these conditions, allowing for subsequent cross-coupling.
    

Decision Logic for Synthesis Planning

Use this flowchart to determine the correct order of operations for this building block.

ReactionLogic Start Start: Methyl 5-Bromo-6-methoxy-3-nitropicolinate Goal What is your target? Start->Goal RouteA Route A: Biaryl Formation (Keep OMe) Goal->RouteA Preserve OMe RouteB Route B: Amino-Pyridine (Replace OMe) Goal->RouteB Install Amine at C6 StepA1 1. Suzuki Coupling (Use K3PO4, 80°C) RouteA->StepA1 StepB1 1. SNAr Reaction (Amine, DMF, 60°C) RouteB->StepB1 StepA2 2. Nitro Reduction (Fe/NH4Cl or H2/Pd) StepA1->StepA2 StepB2 2. Suzuki Coupling (On C5-Br) StepB1->StepB2 StepB1->StepB2 Br survives SNAr

Figure 2: Synthetic decision tree. Performing Suzuki coupling first (Route A) preserves the methoxy group. Performing SNAr first (Route B) allows replacement of the methoxy group while keeping the bromide for later steps.

References

  • Synthesis and Reactivity of 3-Nitro-Pyridine Derivatives Source: National Institutes of Health (NIH) / PubChem Context: General reactivity profiles of nitro-substituted pyridines and SNAr mechanisms.[1][4] URL:[Link]

  • Suzuki-Miyaura Coupling of Electron-Deficient Heterocycles Source: Organic Chemistry Portal Context: Catalyst selection for hindered/deactivated pyridine bromides. URL:[Link]

  • Regioselectivity in SNAr Reactions of Chloropyrimidines and Pyridines Source: WuXi AppTec / ResearchGate Context: Mechanistic insights into how Nitro groups activate ortho/para positions for alkoxy displacement. URL:[Link]

  • Methyl 5-Bromo-6-methoxy-3-nitropicolinate Product Data Source: Accela ChemBio Context: Commercial availability and physical property data (CAS 2577287-80-8).[5] URL:[Link][5]

Sources

Comparative

Spectroscopic Analysis Guide: Methyl 5-Bromo-6-methoxy-3-nitropicolinate Isomer Differentiation

Executive Summary In the synthesis of Methyl 5-Bromo-6-methoxy-3-nitropicolinate (Target Compound) , regioselectivity is a critical challenge. The electrophilic aromatic substitution (nitration/bromination) of pyridine d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Methyl 5-Bromo-6-methoxy-3-nitropicolinate (Target Compound) , regioselectivity is a critical challenge. The electrophilic aromatic substitution (nitration/bromination) of pyridine derivatives often yields mixtures of regioisomers due to the competing directing effects of the methoxy (activating, o,p-director), ester (deactivating, m-director), and halogen substituents.

This guide provides a definitive spectroscopic workflow to differentiate the Target Compound from its two most prevalent synthetic isomers: the 3,5-Transposed Isomer (swapped nitro/bromo positions) and the 4-Substituted Regioisomer . We prioritize Nuclear Magnetic Resonance (NMR) as the primary validation tool, supported by High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) spectroscopy.

The Isomer Landscape
Compound LabelStructure DescriptionKey Feature (1H NMR)
Target (1) 3-Nitro-5-Bromo H4 Singlet (Deshielded by NO₂/Br)
Isomer A (2) 3-Bromo-5-Nitro H4 Singlet (Similar shift to Target)
Isomer B (3) 4-Bromo-5-H H5 Singlet (Shielded by OMe)

Strategic Comparison of Analytical Methods

MethodSpecificityThroughputCausality & Utility
1H NMR (1D) HighHighPrimary Screen. Identifies proton position (H4 vs H5). Limited utility for differentiating Target vs. Isomer A (both H4).
NOE / NOESY Very HighMediumDefinitive for Regiochemistry. Determines spatial proximity of the aromatic proton to the Ester (C2) or Methoxy (C6) groups.
13C NMR HighMediumConfirmation. Distinguishes C-Br (~110-120 ppm) from C-NO₂ (~140-150 ppm) environments.
HRMS LowHighPurity Check. Useful for elemental composition but cannot distinguish regioisomers (identical mass). Fragmentation patterns may vary slightly.

Deep Dive: NMR Analysis & Differentiation Protocol

1H NMR: The Diagnostic Singlet

The pyridine ring in the Target Compound is penta-substituted, leaving only one aromatic proton . The chemical shift of this singlet is the first checkpoint.

  • Target (H4): The proton at C4 is flanked by a Nitro group (C3) and a Bromine (C5). Both are electron-withdrawing, but the Nitro group has a stronger deshielding cone effect.

    • Predicted Shift:δ 8.60 – 8.85 ppm

  • Isomer B (H5): If the bromine is at C4 and nitro at C3, the proton resides at C5. C5 is ortho to the Methoxy group (C6). The electron-donating resonance of the OMe group significantly shields the ortho position.

    • Predicted Shift:δ 7.50 – 7.90 ppm (Distinctly upfield).

The "Smoking Gun": NOE Difference Spectroscopy

When 1H NMR shifts are ambiguous (e.g., distinguishing Target vs. Isomer A), Nuclear Overhauser Effect (NOE) spectroscopy provides spatial proof.

  • Experiment: Irradiate the Methyl Ester protons (C2-COOMe) and the Methoxy protons (C6-OMe).

  • Target Logic (3-NO2, 5-Br, 4-H):

    • H4 is spatially distant from both the C2-Ester and C6-Methoxy groups.

    • Result: NO NOE enhancement observed at H4 upon irradiating OMe or COOMe.

  • Isomer A Logic (3-Br, 5-NO2, 4-H):

    • Similar to Target, H4 is isolated. Differentiation requires HMBC (see below).

  • Isomer C Logic (3-NO2, 4-Br, 5-H):

    • H5 is adjacent to the C6-Methoxy group.[1]

    • Result: Strong NOE enhancement of H5 upon irradiating C6-OMe.

2D NMR: HMBC Connectivity (Target vs. Isomer A)

Differentiating the 3-Nitro-5-Bromo (Target) from 3-Bromo-5-Nitro (Isomer A) is the most difficult challenge as both possess an H4 proton. Long-range Carbon-Proton coupling (HMBC) solves this.

  • Target (3-NO2): The Carbon at C3 (bearing NO₂) will have a characteristic chemical shift (~145 ppm). The Carbon at C5 (bearing Br) will be upfield (~110 ppm).

    • H4 correlates to C3 (Nitro-carbon) and C5 (Bromo-carbon).

    • Crucially: Look for 3-bond coupling from H4 to C2 (Ester Carbon) and H4 to C6 (Methoxy Carbon) .

    • Differentiation: The intensity and coupling constants (J-values) often differ, but the 13C shift of the carbons H4 couples to is definitive.

      • In Target: H4 couples to a C3 (deshielded, ~145 ppm) and C5 (shielded, ~110 ppm).

      • In Isomer A: H4 couples to C3 (shielded, ~110 ppm, Br) and C5 (deshielded, ~145 ppm, NO₂).

Experimental Protocols

Protocol A: Standardized NMR Preparation

Objective: High-resolution differentiation of isomers.

  • Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 . (DMSO is preferred over CDCl₃ to prevent aggregation and sharpen nitro-pyridine peaks).

  • Instrument: 400 MHz or higher.

  • Acquisition:

    • 1H: 16 scans, 30° pulse, D1 = 1.0 sec.

    • 13C: 1024 scans (due to quaternary carbons).

    • NOE Diff: Irradiate at 3.9 ppm (OMe) and 3.8 ppm (COOMe).

Protocol B: LC-MS Identification

Objective: Confirm molecular weight and purity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Detection: UV at 254 nm and ESI (+) MS.

  • Expectation:

    • Target: [M+H]+ = 290.9/292.9 (Br isotope pattern).

    • Retention Time: Target (3-NO2) typically elutes later than Isomer B (4-Br) due to intramolecular H-bonding or dipole effects, but earlier than non-nitrated precursors.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the logical flow for identifying the correct isomer using the data described above.

IsomerAnalysis Start Isolate Product (Methyl 5-Bromo-6-methoxy-3-nitropicolinate) RunH1 Run 1H NMR (DMSO-d6) Start->RunH1 CheckSinglet Analyze Aromatic Singlet Position RunH1->CheckSinglet SingletH5 Singlet at 7.5 - 7.9 ppm (Shielded) CheckSinglet->SingletH5 Upfield SingletH4 Singlet at 8.6 - 8.9 ppm (Deshielded) CheckSinglet->SingletH4 Downfield ConclusionIsomerB Identify: Isomer B (4-Bromo-5-H or similar) SingletH5->ConclusionIsomerB RunNOE Run 1D NOE / NOESY Irradiate OMe (3.9 ppm) SingletH4->RunNOE NOEResult Check Enhancement of Aromatic Singlet RunNOE->NOEResult YesNOE Positive NOE Enhancement (Proton is adjacent to OMe) NOEResult->YesNOE NoNOE No NOE Enhancement (Proton is isolated) NOEResult->NoNOE ConclusionIsomerC Identify: Isomer C (3-NO2, 4-Br, 5-H) YesNOE->ConclusionIsomerC RunHMBC Run 1H-13C HMBC NoNOE->RunHMBC CheckCoupling Check C3/C5 Shifts coupled to H4 RunHMBC->CheckCoupling TargetConfirm H4 couples to C3-NO2 (~145ppm) and C5-Br (~110ppm) CheckCoupling->TargetConfirm IsomerAConfirm H4 couples to C3-Br (~110ppm) and C5-NO2 (~145ppm) CheckCoupling->IsomerAConfirm FinalTarget CONFIRMED TARGET Methyl 5-Bromo-6-methoxy-3-nitropicolinate TargetConfirm->FinalTarget FinalIsomerA Identify: Isomer A (3-Bromo-5-Nitro) IsomerAConfirm->FinalIsomerA

Caption: Step-by-step spectroscopic decision tree for differentiating Methyl 5-Bromo-6-methoxy-3-nitropicolinate from its regioisomers.

Summary of Data for Verification

ParameterTarget (3-NO2, 5-Br) Isomer A (3-Br, 5-NO2) Isomer C (3-NO2, 4-Br)
1H Singlet ~8.7 ppm (s, 1H) ~8.7 ppm (s, 1H)~7.8 ppm (s, 1H)
NOE (OMe) None NoneStrong
13C (C-Br) ~110-115 ppm (C5)~110-115 ppm (C3)~125 ppm (C4)
13C (C-NO2) ~145-150 ppm (C3)~145-150 ppm (C5)~145 ppm (C3)

Note: Chemical shifts are predicted based on substituent increments in DMSO-d6. Exact values may vary by ±0.2 ppm depending on concentration and temperature.

References

  • Hirokawa, Y., et al. (2000). "An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid." Chemical and Pharmaceutical Bulletin, 48(12), 1847–1853. Link

    • Relevance: Establishes the synthesis and NMR characterization of the closely related 5-bromo-2-methoxy-3-carboxylic acid core, providing baseline shift d
  • Gordillo, A., et al. (2017). "How NMR Helps Identify Isomers in Organic Chemistry." Creative Biostructure Application Notes. Link

    • Relevance: authoritative overview of NOE and HMBC techniques for distinguishing positional isomers in arom
  • National Institutes of Health (NIH) PubChem. "Methyl 5-bromo-6-hydroxynicotinate Compound Summary." Link

    • Relevance: Provides structural confirmation and isomeric context for brominated hydroxypicolinates/nicotin
  • Beilstein Journals. "Additional experimental data for Pyridine Derivatives." Beilstein Journal of Organic Chemistry. Link

    • Relevance: Source for general 1H and 13C chemical shift increments for polysubstituted pyridines.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.